Landiolol Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Structure
2D Structure
Properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPGJHSONYLBKP-IKGOIYPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048605 | |
| Record name | Landiolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144481-98-1 | |
| Record name | Landiolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144481-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Landiolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144481981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Landiolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Landiolol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | Landiolol Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HQ634Y17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Landiolol Hydrochloride on Cardiac Beta-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which landiolol hydrochloride, an ultra-short-acting beta-blocker, exerts its effects on cardiac beta-1 adrenergic receptors. The document details the signaling pathways involved, presents quantitative data on its binding affinity and selectivity, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.
Core Mechanism of Action: Competitive Antagonism of the Beta-1 Adrenergic Receptor
This compound is a highly selective and potent competitive antagonist of the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly expressed in the myocardium.[1] Its primary mechanism involves blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors.[2][3] This blockade disrupts the downstream signaling cascade that is normally initiated by catecholamine binding, leading to a reduction in sympathetic tone on the heart.[2]
The Beta-1 Adrenergic Signaling Cascade
Under normal physiological conditions, the binding of an agonist (e.g., norepinephrine) to the β1-AR triggers a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.[1] The activated alpha subunit of Gs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:
-
L-type Calcium Channels: Phosphorylation increases calcium influx into cardiomyocytes during the action potential, leading to enhanced myocardial contractility (positive inotropic effect).[3]
-
Phospholamban (PLB): Phosphorylation of PLB relieves its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This enhances calcium reuptake into the sarcoplasmic reticulum, accelerating relaxation (positive lusitropic effect).[5]
-
Ryanodine Receptors (RyR2): PKA-mediated phosphorylation increases the sensitivity of these channels, facilitating the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction.[4]
-
Troponin I: Phosphorylation decreases the sensitivity of myofilaments to calcium, contributing to faster relaxation.[6]
Landiolol's Modulatory Effects
By competitively inhibiting the binding of catecholamines to the β1-AR, landiolol effectively attenuates the activation of this entire signaling pathway.[4] This leads to several key physiological effects on the heart:
-
Negative Chronotropic Effect: A decrease in heart rate, primarily due to the suppression of the pacemaker "funny" current (If) in the sinoatrial (SA) node.[4]
-
Negative Dromotropic Effect: A reduction in the conduction velocity of the electrical impulse through the atrioventricular (AV) node.[2][4]
-
Negative Inotropic Effect: A decrease in the force of myocardial contraction due to reduced intracellular calcium availability.[1][4] Landiolol is noted for having a weaker negative inotropic effect compared to other beta-blockers, which is advantageous in patients with compromised cardiac function.[7][8]
-
Negative Bathmotropic Effect: A decrease in the excitability of cardiomyocytes.[4]
Quantitative Data: Affinity, Selectivity, and Pharmacokinetics
Landiolol's clinical utility is defined by its high selectivity for the β1-receptor and its ultra-short-acting pharmacokinetic profile.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio | Reference(s) |
| Landiolol | 62.1 | 1890 | 255:1 | [1][9] |
| Esmolol | 125 | 2620 | 33:1 | [9][10] |
| Propranolol | - | - | 0.68:1 | [7] |
| Metoprolol | - | - | ~20:1 | [2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Landiolol | Esmolol | Metoprolol |
| Onset of Action | Rapid | Rapid | Slower |
| Elimination Half-life | ~4 minutes | ~9 minutes | 3-4 hours |
| Metabolism | Hydrolysis by plasma and liver esterases | Hydrolysis by red blood cell esterases | Hepatic (CYP2D6) |
| Metabolites | Inactive | Inactive (with minor methanol production) | Active and inactive |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of landiolol with beta-1 receptors.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of landiolol for human β1- and β2-adrenergic receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected to express either the human β1- or β2-adrenergic receptor, are cultured to confluence in 96-well plates.[11]
-
Assay Preparation: The culture medium is removed, and the cells are washed with a binding buffer.
-
Competition Binding: Cells are incubated with a constant concentration of a non-selective radioligand, such as ³H-CGP 12177, and varying concentrations of unlabeled landiolol.[11]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[12]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[12]
-
Data Analysis: The concentration of landiolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13] Nonspecific binding is determined in the presence of a high concentration of a non-selective antagonist like propranolol.[11]
cAMP Accumulation Assay
Objective: To assess the functional antagonism of landiolol on β1-AR-mediated signaling.
Methodology:
-
Cell Preparation: Cardiomyocytes or cells expressing β1-AR are plated in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with various concentrations of landiolol or a vehicle control.
-
Stimulation: The cells are then stimulated with a known concentration of a beta-agonist, such as isoproterenol, to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF assays).
-
Data Analysis: The ability of landiolol to inhibit the isoproterenol-stimulated cAMP production is quantified, and an IC50 value is determined to assess its functional potency as an antagonist.
Cardiac Action Potential Measurement
Objective: To evaluate the electrophysiological effects of landiolol on isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat or guinea pig).
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the action potentials and specific ion currents from individual cardiomyocytes.
-
Experimental Conditions: The cells are superfused with a physiological salt solution. The effects of landiolol are assessed by adding it to the superfusate at various concentrations.
-
Measurements: Key parameters such as action potential duration (APD), resting membrane potential, and the amplitude of ion currents like the L-type Ca2+ current (ICa,L) and the funny current (If) are measured before and after the application of landiolol.
-
Data Analysis: The concentration-dependent effects of landiolol on these electrophysiological parameters are analyzed to understand its impact on cardiac excitability and conduction.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of landiolol.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay to determine landiolol's affinity.
Logical Relationship Diagram
Caption: Relationship between landiolol's properties and its clinical effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Landiolol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effect and mechanism of action of landiolol on the ischemic reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Landiolol Hydrochloride: A Deep Dive into its pronounced Beta-1 Adrenergic Receptor Selectivity
For Immediate Release
A Technical Guide for Researchers and Drug Development Professionals
Landiolol hydrochloride, an ultra-short-acting intravenous β-blocker, exhibits a high degree of selectivity for the beta-1 (β1) adrenergic receptor over the beta-2 (β2) adrenergic receptor. This pronounced cardioselectivity is a key pharmacological feature that distinguishes it from other beta-blockers and underpins its clinical utility in the management of tachyarrhythmias, particularly in surgical and critical care settings.[1][2][3] This technical guide provides an in-depth analysis of landiolol's receptor selectivity, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Quantitative Analysis of Receptor Selectivity
The selectivity of a beta-blocker for the β1 receptor versus the β2 receptor is a critical determinant of its clinical profile. High β1 selectivity allows for targeted reduction of heart rate and myocardial contractility with minimal impact on β2 receptor-mediated functions such as bronchodilation.[1][2] this compound demonstrates a significantly higher β1/β2 selectivity ratio compared to other commonly used beta-blockers like esmolol and the non-selective propranolol.[1][4]
| Compound | β1/β2 Selectivity Ratio | Reference(s) |
| This compound | 255 | [1][2][4][5] |
| Esmolol | 33 | [1][2][4] |
| Propranolol | 0.68 | [1][2] |
| Metoprolol | Not explicitly quantified in the same manner, but noted to be significantly less selective than landiolol | [3] |
| Bisoprolol | 14 | [6] |
The binding affinity of landiolol for β1 and β2 receptors has been quantified using inhibition constants (Ki). These values, which represent the concentration of the drug required to occupy 50% of the receptors, further underscore its β1-selective nature.
| Compound | Receptor | Ki (nM) | Species | Reference(s) |
| Landiolol | Human β1 | 62 | Human | [7] |
| Human β2 | 1890 | Human | [7] | |
| Dog β1 | 993 | Dog | [7] | |
| Dog β2 | 12416 | Dog | [7] | |
| Esmolol | Human β1 | 125 | Human | [7] |
| Human β2 | 2620 | Human | [7] | |
| Dog β1 | 1054 | Dog | [7] | |
| Dog β2 | 5900 | Dog | [7] |
Experimental Protocols for Determining Receptor Selectivity
The determination of beta-blocker selectivity is primarily achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the affinity of a ligand for its target receptor.[8][9]
Radioligand Competition Binding Assay
This is a common method used to determine the binding affinity (Ki) of an unlabeled compound (like landiolol) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.[9]
Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human β1 or β2 adrenergic receptors.[6][10]
-
Radioligand: A high-affinity, non-selective or subtype-selective radiolabeled antagonist such as ³H-CGP 12177 or [¹²⁵I]cyanopindolol ([¹²⁵I]CYP).[6][10]
-
Test Compound: this compound.
-
Reference Compounds: Esmolol, propranolol.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation:
-
Culture the specific cell lines (CHO-β1 or CHO-β2) to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer to break the cell membranes.
-
Perform differential centrifugation to isolate the cell membranes containing the receptors.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[8]
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (landiolol) or reference compounds to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Below is a graphical representation of the experimental workflow.
Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors
Both β1 and β2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, primarily couple to the stimulatory G-protein (Gs).[13][14] This initiates a downstream signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[13][15][16] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological response.[13][17]
While the canonical pathway is similar, the downstream effects differ based on the receptor subtype and the tissue in which it is expressed.
Beta-1 Adrenergic Receptor Signaling Pathway
Predominantly found in the heart, activation of β1 receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[13][18]
Beta-2 Adrenergic Receptor Signaling Pathway
β2 receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels.[19] Their activation typically leads to smooth muscle relaxation, resulting in effects like bronchodilation and vasodilation.[14][16]
Logical Relationship of Landiolol's Selectivity
The high β1/β2 selectivity ratio of landiolol is a direct consequence of its significantly greater binding affinity for the β1 receptor compared to the β2 receptor. This differential affinity is the molecular basis for its targeted pharmacological effect.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Landiolol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Landiolol, an ultra-short-acting β1-blocker, is useful for managing supraventricular tachyarrhythmias in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol [frontiersin.org]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Literature review on the therapeutic potential of Landiolol Hydrochloride
An In-depth Review for Researchers and Drug Development Professionals
Landiolol hydrochloride, an ultra-short-acting and highly selective β1-adrenergic receptor antagonist, is emerging as a significant therapeutic agent in critical care and perioperative medicine. Its unique pharmacokinetic and pharmacodynamic profile offers precise control of heart rate with minimal impact on blood pressure, presenting a favorable alternative to conventional beta-blockers. This technical guide provides a comprehensive review of the current scientific literature on landiolol, summarizing key quantitative data, detailing experimental protocols of pivotal studies, and visualizing its mechanism of action.
Core Pharmacological Properties and Mechanism of Action
This compound is a potent and highly selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in the myocardium.[1][2] This action inhibits the positive chronotropic effects of endogenous catecholamines such as epinephrine and norepinephrine.[3] By blocking these receptors, landiolol effectively reduces heart rate, decreases the spontaneous firing of ectopic pacemakers, and slows conduction through the atrioventricular (AV) node.[2][3]
The high cardioselectivity of landiolol is a key feature, with a β1/β2 selectivity ratio of 255:1, which is approximately eight times higher than that of esmolol.[1] This high selectivity minimizes off-target effects on β2-receptors in the bronchi and peripheral vasculature, reducing the risk of bronchospasm and hypotension.[4]
The signaling pathway initiated by β1-adrenergic receptor stimulation involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][3] Landiolol, by blocking the receptor, attenuates this cascade, leading to its therapeutic effects.[1]
Pharmacokinetic Profile
A defining characteristic of landiolol is its ultra-short elimination half-life, typically ranging from 2.3 to 4.0 minutes.[5] This is attributed to its rapid hydrolysis by esterases in the plasma and liver into inactive metabolites.[2] This rapid onset and offset of action allow for precise dose titration and swift reversal of its effects upon discontinuation, a crucial advantage in hemodynamically unstable patients.
| Parameter | Value | Reference |
| Elimination Half-Life (t1/2) | 2.3 - 4.0 minutes | [5] |
| β1/β2 Selectivity Ratio | 255:1 | [1] |
| Metabolism | Rapid hydrolysis by plasma and liver esterases | [2] |
| Onset of Action | Rapid | [3] |
| Offset of Action | Rapid | [3] |
Therapeutic Applications and Clinical Evidence
This compound has been investigated for various therapeutic applications, primarily focused on the management of tachyarrhythmias.
Prevention of Postoperative Atrial Fibrillation (POAF)
Multiple studies have demonstrated the efficacy of landiolol in preventing POAF, a common complication following cardiac surgery. A meta-analysis of nine randomized controlled trials involving 807 patients revealed that prophylactic landiolol significantly reduced the incidence of POAF after cardiac surgery by 59% compared to the control group.[6] Subgroup analysis indicated a more pronounced effect in patients who underwent coronary artery bypass grafting (CABG), with a 64% reduction in POAF.[6]
Experimental Protocol: LANDI-POAF Trial (NCT05084118)
This prospective, randomized, double-blind, placebo-controlled phase III trial aims to evaluate the efficacy of low-dose landiolol for the prevention of POAF in a non-Asian population undergoing cardiac surgery.
-
Study Design: Participants are randomized to receive either a continuous intravenous infusion of landiolol (2µg/kg/min) or a placebo for 72 hours post-surgery.[7]
-
Inclusion Criteria: Patients undergoing cardiac surgery.
-
Exclusion Criteria: Not specified in the provided search results.
-
Primary Outcome: Incidence of POAF.
-
Key Methodologies: Continuous electrocardiogram (ECG) monitoring for the detection of atrial fibrillation.
Management of Sepsis-Induced Tachycardia
The role of landiolol in managing tachycardia in patients with septic shock has been a subject of significant research, with the aim of mitigating the detrimental effects of excessive sympathetic stimulation.
Experimental Protocol: LANDI-SEP Trial
This multicenter, randomized, open-label, controlled trial investigated the efficacy and safety of landiolol in adult patients with septic shock and persistent tachycardia.
-
Study Design: 200 patients with septic shock and a heart rate ≥ 95 bpm were randomized to receive either standard treatment plus a continuous landiolol infusion to achieve a target heart rate of 80-94 bpm, or standard treatment alone.[8][9]
-
Inclusion Criteria: Adult patients with septic shock (Sepsis-3 criteria) and persistent tachycardia (HR ≥ 95 bpm) despite 24-36 hours of hemodynamic optimization.[8][9]
-
Exclusion Criteria: Not specified in the provided search results.
-
Primary Endpoint: A composite of achieving and maintaining the target heart rate without an increase in vasopressor requirements during the first 24 hours.[10]
-
Key Methodologies: Continuous hemodynamic monitoring, including heart rate and vasopressor dosage.
The LANDI-SEP trial found that a significantly larger proportion of patients in the landiolol group met the primary endpoint compared to the control group (39.8% vs. 23.5%).[10] There were no statistically significant differences in adverse events or 28-day mortality between the groups.[10]
Experimental Protocol: STRESS-L Trial
This randomized, open-label clinical trial enrolled 340 patients with septic shock and tachycardia (heart rate ≥ 95 bpm) who had been on vasopressor treatment for at least 24 hours.
-
Study Design: Patients were randomized 1:1 to receive either usual care or usual care plus a continuous landiolol infusion to maintain a heart rate between 80 and 94 bpm.[11]
-
Inclusion Criteria: Patients with septic shock (Sepsis-3 definition) and tachycardia (HR ≥ 95 bpm) after at least 24 hours of vasopressor therapy.[11]
-
Exclusion Criteria: Not specified in the provided search results.
-
Primary Endpoint: The mean Sequential Organ Failure Assessment (SOFA) score over 14 days.[11]
-
Key Methodologies: Continuous hemodynamic monitoring and daily calculation of the SOFA score.
The STRESS-L trial was terminated early by the data monitoring committee as it was unlikely to demonstrate a benefit and there was a potential signal for harm.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Pharmacokinetic Parameters in Healthy Male Subjects
| Parameter | Value | Unit |
| Total Body Clearance (CL) | 36.6 | mL/min/kg |
| Distribution Volume of Central Compartment (V1) | 101 | mL/kg |
| Inter-compartmental Clearance | 16.1 | mL/min/kg |
| Distribution Volume of Peripheral Compartment | 55.6 | mL/kg |
| Elimination Half-Life (t1/2) | 3.5 | minutes |
| Source:[13][14] |
Table 2: Clinical Efficacy in Prevention of Postoperative Atrial Fibrillation (POAF)
| Study/Analysis | Landiolol Group | Control Group | Outcome | Reference |
| Meta-analysis (9 RCTs) | - | - | 59% reduction in POAF incidence | [6] |
| Subgroup Analysis (CABG) | - | - | 64% reduction in POAF incidence | [6] |
Table 3: Clinical Efficacy in Septic Shock (LANDI-SEP Trial)
| Endpoint | Landiolol Group | Control Group | p-value | Reference |
| Primary Endpoint Achievement | 39.8% | 23.5% | 0.013 | [10] |
| 28-day Mortality | No significant difference | No significant difference | - | [10] |
Conclusion
This compound represents a valuable therapeutic option for the acute control of heart rate in various clinical settings. Its high β1-selectivity and ultra-short half-life provide a favorable safety and efficacy profile, particularly in critically ill and postoperative patients. While its role in the prevention of POAF is well-supported by clinical evidence, its application in septic shock remains an area of active investigation with conflicting results from recent trials. Further research is warranted to delineate the specific patient populations within septic shock who may benefit from this targeted therapeutic approach. The detailed understanding of its pharmacology and the evidence from rigorous clinical trials will continue to guide its optimal use in clinical practice.
References
- 1. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Landiolol: An Ultra-Short-Acting β-Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, a new ultra-short-acting beta-blocker, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of landiolol for prevention of atrial fibrillation after cardiac surgery: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Landiolol for heart rate control in patients with septic shock and persistent tachycardia. A multicenter randomized clinical trial (Landi-SEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study into the reversal of septic shock with landiolol (beta blockade): STRESS-L Study protocol for a randomised trial | BMJ Open [bmjopen.bmj.com]
- 12. thebottomline.org.uk [thebottomline.org.uk]
- 13. Population pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of this compound, an ultra short-acting beta1-selective blocker, in a dose escalation regimen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Landiolol Hydrochloride: A Technical Overview
Landiolol Hydrochloride, a prominent ultra-short-acting, highly selective β1-adrenergic receptor antagonist, has carved a significant niche in the management of tachyarrhythmias, particularly in perioperative and critical care settings. This technical guide provides an in-depth exploration of its discovery, synthesis, and the extensive preclinical and clinical development that established its unique pharmacological profile and therapeutic utility.
Discovery and Synthesis
This compound was developed by Ono Pharmaceutical Co., Ltd. in Japan as a structural improvement upon esmolol, with the goal of achieving greater cardioselectivity and a more rapid, predictable offset of action.[1] The synthesis of landiolol was first reported in a patent in 1990.[2][3] The chemical synthesis is a multi-step process designed to produce the pure S-enantiomer, which is believed to contribute to its favorable side-effect profile, particularly the low incidence of hypotension.[3][4]
Synthetic Pathway
The synthesis of this compound involves several key reactions. A common pathway begins with the esterification of 3-(4-hydroxyphenyl)propionic acid.[2][3] This intermediate is then reacted with a chiral epoxide, followed by a nucleophilic ring-opening reaction with a specific amine to introduce the side chain responsible for its β-blocking activity. The final step involves salification with hydrochloric acid to produce the stable hydrochloride salt.[2][5]
Experimental Protocol: Salification of Landiolol
A representative protocol for the final salification step is as follows:
-
Landiolol free base (e.g., 10g, 19.62 mmol) is dissolved in a suitable polar solvent such as ethyl acetate (100 mL) or isopropanol.[2][5]
-
The solution is cooled in an ice-water bath to below 10°C.[2]
-
A solution of hydrochloric acid in a polar solvent (e.g., 15-18% HCl in ethyl acetate) is added dropwise while maintaining the low temperature.[2][5]
-
A solid precipitate of this compound forms. The suspension is stirred for a period (e.g., 2 hours) at the reduced temperature.[2]
-
The solid is collected by filtration, washed with the solvent (e.g., ethyl acetate), and dried under vacuum to yield the final product.[2][5]
Preclinical Development
Preclinical studies were instrumental in defining the unique pharmacodynamic and pharmacokinetic properties of landiolol, distinguishing it from other β-blockers.
Pharmacodynamics
In vitro and in vivo animal models demonstrated landiolol's high affinity and selectivity for β1-adrenergic receptors.
-
β1-Selectivity: Landiolol exhibits a β1/β2 selectivity ratio of approximately 255, which is significantly higher than that of esmolol (around 33).[6][7][8][9] This high cardioselectivity is responsible for its potent negative chronotropic effects with minimal impact on β2-receptor-mediated functions, such as bronchial smooth muscle relaxation.[6][9][10]
-
Potency and Inotropic Effects: Animal studies revealed that landiolol is 8 to 12 times more potent than esmolol in its β-blocking activity.[11] Despite its potent chronotropic (heart rate slowing) effects, landiolol demonstrates weaker negative inotropic (contractility reducing) effects compared to esmolol.[11][12] Patch-clamp studies on isolated cardiac myocytes showed that landiolol had minimal effects on the L-type Ca2+ current, in contrast to esmolol, which may explain its lesser impact on myocardial contractility.[11]
-
Other Properties: Landiolol does not possess intrinsic sympathomimetic activity or membrane-stabilizing activity.[4][12] Preclinical studies also suggested potential anti-ischemic and cardioprotective effects.[4][12]
| Parameter | Landiolol | Esmolol | Propranolol |
| β1/β2 Selectivity Ratio | 255[6][7][8][9] | 33[6][7][8] | 0.68[7][8] |
| Relative Potency | 8-12x Esmolol[11] | 1x | - |
| Inotropic Effect | Weaker negative inotropy[11][12] | Stronger negative inotropy[11] | - |
| Intrinsic Sympathomimetic Activity | None[4][12] | None | None |
Pharmacokinetics
The pharmacokinetic profile of landiolol is characterized by its ultra-short duration of action, a direct result of its unique metabolic pathway.
-
Metabolism: Landiolol is rapidly hydrolyzed in the plasma by pseudocholinesterases and carboxylesterases to an inactive metabolite.[6][12] This rapid enzymatic degradation is the primary reason for its extremely short half-life.[6][10]
-
Half-Life: The elimination half-life of landiolol is consistently reported to be between 3 to 4 minutes.[6][8][10][13] This allows for rapid onset and offset of action, enabling precise dose titration and minimizing the risk of prolonged β-blockade.[7][12]
-
Distribution and Elimination: Landiolol has a steady-state volume of distribution of approximately 0.4 L/kg.[12] Protein binding is low (less than 10%). The primary route of excretion for the parent drug and its metabolites is renal elimination.[12]
Clinical Development
The clinical development program for this compound confirmed the promising findings from preclinical studies, leading to its approval for various tachyarrhythmias in numerous countries, including Japan (2002), Canada (2023), and the United States (2024).[3][4][12][14]
Phase I Studies: Pharmacokinetics in Healthy Volunteers
Early clinical trials in healthy volunteers were designed to assess the safety, tolerability, and pharmacokinetics of landiolol. These were typically randomized, double-blind, placebo-controlled, dose-escalation studies.
-
Experimental Protocol: In one such study, healthy male volunteers received escalating doses of this compound as a loading dose followed by a continuous infusion (e.g., 0.125 mg/kg/min for 1 min followed by 0.02 mg/kg/min).[6][15] Blood samples were collected at frequent intervals to determine the plasma concentration of landiolol and its pharmacokinetic parameters.
-
Key Findings: These studies confirmed that landiolol's blood concentration rapidly reaches a steady state (within approximately 2 to 15 minutes) and dissipates quickly after stopping the infusion.[12][15] The half-life was consistently measured to be around 4 minutes.[6] The drug was well-tolerated, with dose-dependent decreases in heart rate and blood pressure observed.[15]
| Parameter | Value (Healthy Volunteers) | Reference |
| Time to Steady State (Tss) | ~15 minutes | [12] |
| Elimination Half-life (t1/2) | 3.5 - 6.5 minutes | [6][15] |
| Volume of Distribution (Vd) | 0.4 L/kg | [12] |
| Plasma Protein Binding | < 10% | [12] |
Phase II/III Studies: Efficacy and Safety in Patients
Numerous randomized controlled trials (RCTs) have demonstrated the efficacy and safety of landiolol in various clinical settings. The FDA approval was based on evidence from multiple published clinical trials involving over a thousand patients.[16]
-
Indication: Supraventricular Tachycardia (SVT): In five key placebo-controlled studies, landiolol infusion (doses ranging from 9.3 to 74.6 mcg/kg/min) resulted in a successful heart rate response in 40-90% of patients within approximately 10 minutes, compared to 0-11% in the placebo group.[16][17] A successful response was typically defined as a >20% decrease in heart rate, a heart rate <100 beats per minute, or cessation of the arrhythmia.[16][17]
-
Indication: Postoperative Atrial Fibrillation (POAF): Several RCTs have shown that both prophylactic and therapeutic use of landiolol can significantly reduce the incidence of POAF after cardiac surgery, even in patients with left ventricular dysfunction.[9]
-
Safety Profile: Across numerous clinical trials, landiolol has been generally well-tolerated.[4] The most common and clinically significant adverse event is hypotension, which occurred in approximately 10% of patients receiving landiolol compared to 1% in placebo groups in controlled trials.[16] Bradycardia is another potential side effect.[4] Due to its short half-life, these effects are typically transient and resolve quickly after dose reduction or discontinuation.
Mechanism of Action
Landiolol functions as a competitive antagonist at the β1-adrenergic receptor, which is predominantly located in the myocardium.[10][12]
Signaling Pathway
Under normal physiological conditions, catecholamines (epinephrine and norepinephrine) bind to β1-adrenergic receptors, activating a downstream signaling cascade. This involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][12] Increased cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular targets, including L-type calcium channels and phospholamban. The net effects are increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and increased conduction velocity through the atrioventricular (AV) node.
Landiolol competitively blocks the binding of catecholamines to the β1-receptor, thereby inhibiting this entire cascade.[12] This antagonism results in a reduction of the sympathetic drive on the heart, leading to decreased heart rate, slowed AV node conduction, and a reduced spontaneous firing rate of ectopic pacemakers.[4][12]
Conclusion
The development of this compound represents a targeted approach to drug design, successfully creating an agent with a distinct and clinically valuable profile. Its journey from initial synthesis to widespread clinical use is a testament to a development process focused on optimizing pharmacodynamic and pharmacokinetic properties. The combination of ultra-short action, high β1-selectivity, and potent chronotropic effects with less impact on blood pressure and contractility has established landiolol as a critical tool for the rapid and safe management of tachyarrhythmias in acute and perioperative settings.[7][18]
References
- 1. CN101732319A - this compound active ingredient-containing medicinal composition for injection and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Landiolol - Wikipedia [en.wikipedia.org]
- 5. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation [mdpi.com]
- 9. Evaluating the Therapeutic Efficacy and Safety of this compound for Management of Arrhythmia in Critical Settings: Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacokinetics of this compound, a new ultra-short-acting beta-blocker, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Pharmacokinetics and pharmacodynamics of this compound, an ultra short-acting beta1-selective blocker, in a dose escalation regimen in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Trials Snapshots: RAPIBLYK | FDA [fda.gov]
- 17. AOP Health - US: AOP Health United States [aop-health.com]
- 18. researchgate.net [researchgate.net]
Inactive Metabolites of Landiolol Hydrochloride: A Technical Guide to Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its rapid metabolism is a key feature of its pharmacokinetic profile, contributing to its short duration of action and titratability.[2][3] This technical guide provides an in-depth overview of the inactive metabolites of landiolol, their characterization, and the analytical methodologies employed for their quantification.
Landiolol is primarily metabolized through hydrolysis of its ester group by plasma and tissue esterases, a process that does not rely on the cytochrome P450 system.[4][5] This rapid breakdown results in the formation of two main inactive metabolites, designated as M1 and M2.[4][6] The beta-1-adrenoreceptor blocking activity of these metabolites is negligible, being 1/200th or less than that of the parent compound.[7]
Metabolic Pathway of Landiolol
Landiolol undergoes a two-step metabolic conversion. The initial and primary metabolic step is the hydrolysis of the ester linkage in the landiolol molecule. This reaction is catalyzed by pseudocholinesterases and carboxylesterases present in the plasma and liver.[6] This hydrolysis yields a carboxylic acid metabolite, known as M1, and an alcohol component which is further broken down into glycerol and acetone.[4][6] The M1 metabolite can then undergo further metabolism via β-oxidation to form a substituted benzoic acid, known as M2.[6]
Characterization of Inactive Metabolites
The primary inactive metabolites of landiolol, M1 and M2, have been structurally characterized.
Metabolite M1:
-
Chemical Name: 3-{4-[(2S)-2-hydroxy-3-{[2-(morpholine-4-carbonyl)amino]ethyl}amino]propoxy}phenylpropanoic acid
-
Molecular Formula: C₁₉H₂₉N₃O₆[8]
-
Formation: Formed by the hydrolysis of the ester group of landiolol.[6]
Metabolite M2:
-
Chemical Name: 4-[(2S)-2-hydroxy-3-{[2-(morpholine-4-carbonyl)amino]ethyl}amino]propoxybenzoic acid
-
Molecular Formula: C₁₇H₂₅N₃O₆
-
Formation: Formed from M1 via β-oxidation.[6]
Quantitative Data
The following tables summarize the key quantitative data related to landiolol and its inactive metabolites.
| Parameter | Landiolol | Metabolite M1 | Metabolite M2 |
| Molecular Formula | C₂₅H₃₉N₃O₈ | C₁₉H₂₉N₃O₆[8] | C₁₇H₂₅N₃O₆ |
| Molecular Weight ( g/mol ) | 509.6 | 395.45 | 367.40 |
| Biological Activity | β1-adrenergic receptor antagonist[1] | Inactive (≤1/200th of parent)[7] | Inactive (≤1/200th of parent)[7] |
Table 1: Physicochemical and Pharmacological Properties of Landiolol and its Inactive Metabolites
| Parameter | Value |
| Elimination Half-Life (t½) | 2.3 to 4.0 minutes[9] |
| Urinary Excretion (Parent Drug) | ~8% of administered dose[5] |
| Urinary Excretion (Metabolite M1) | ~25-37.5% of administered dose[5] |
| Urinary Excretion (Metabolite M2) | Not specifically quantified in this source, but M1 is the major metabolite. |
| Total Urinary Excretion | 89 to 99% of the administered dose recovered within 24 hours[5] |
Table 2: Pharmacokinetic Parameters of Landiolol and its Metabolites
Experimental Protocols
Metabolite Identification and Structural Elucidation
The structural identification of metabolites M1 and M2 typically involves a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
General Workflow:
-
Sample Collection: Collection of plasma and urine samples from subjects administered with this compound.
-
Sample Preparation: Extraction of the parent drug and its metabolites from the biological matrix. This may involve protein precipitation followed by solid-phase extraction (SPE).
-
LC-HRMS Analysis: Separation of the parent drug and metabolites using liquid chromatography, followed by detection and accurate mass measurement using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Fragmentation patterns (MS/MS) are used to deduce structural information.
-
Isolation: Isolation of sufficient quantities of the metabolites for NMR analysis, often using preparative HPLC.
-
NMR Spectroscopy: Acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to definitively determine the chemical structure of the isolated metabolites.
Quantitative Analysis in Biological Fluids
Validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for the quantification of landiolol and its major metabolite, M1, in human blood and plasma.[4][10]
HPLC-UV Method for Landiolol and M1 in Human Blood [4][6]
-
Sample Preparation:
-
Chromatographic Conditions for Landiolol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.
-
Detection: UV detection at an appropriate wavelength.
-
-
Chromatographic Conditions for M1:
-
A different set of HPLC conditions (e.g., column, mobile phase) is used for the analysis of the more polar M1 metabolite.[4]
-
Detection: UV detection.
-
-
Validation: The method is validated for linearity, accuracy, precision, and selectivity over a concentration range of 0.05 to 10 µg/mL for landiolol and 0.1 to 20 µg/mL for M1.[4][6]
LC-MS/MS Method for Landiolol in Human Plasma [10]
-
Sample Preparation:
-
Addition of an internal standard (e.g., bisoprolol) to plasma samples.
-
Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (60:40, v/v).
-
-
Chromatographic Conditions:
-
Column: TC-C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:10 mM ammonium acetate with 1% formic acid (65:35, v/v).
-
Flow Rate: Isocratic elution.
-
Run Time: Approximately 3.5 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Landiolol: m/z 510.1 → 157.2
-
Bisoprolol (IS): m/z 326.3 → 116.1
-
-
-
Validation: The method is validated for a linear range of 0.5-500 ng/mL with a lower limit of quantification of 0.5 ng/mL. The intra- and inter-day precision are reported as <4.4% and <10.0%, respectively, with an accuracy of <10.0%.
Conclusion
The metabolism of this compound is characterized by rapid esterase-mediated hydrolysis to its primary inactive metabolites, M1 and M2. This efficient metabolic clearance is central to its ultra-short duration of action. The chemical structures of these metabolites have been elucidated, and robust analytical methods, particularly HPLC-UV and LC-MS/MS, have been developed and validated for their quantification in biological matrices. This comprehensive understanding of landiolol's metabolic fate is crucial for its clinical application and for further research in the field of cardiovascular pharmacology.
References
- 1. Pharmacokinetics and Pharmacodynamics of Low-, Intermediate-, and High-Dose Landiolol and Esmolol During Long-Term Infusion in Healthy Whites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of HPLC-UV methods for quantitatively determining landiolol and its major metabolite in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Validation of HPLC-UV Methods for Quantitatively Determining Landiolol and Its Major Metabolite in Human Blood [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. Pharmacokinetics of this compound, a new ultra-short-acting beta-blocker, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Landiolol Hydrochloride in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Landiolol Hydrochloride is a highly selective and ultra-short-acting β1-adrenergic receptor antagonist.[1] Its high affinity for the β1 receptor over the β2 receptor makes it a valuable tool for in-vitro studies aimed at understanding the specific roles of β1-adrenergic signaling in various cellular processes. These application notes provide a comprehensive guide to dissolving this compound and utilizing it in a range of in-vitro assays.
Chemical Properties and Solubility
This compound is a white to off-white crystalline powder. It is highly soluble in aqueous solutions and some organic solvents, facilitating its use in diverse experimental setups.
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| Water | ≥ 100 mg/mL (183.13 mM)[1] | 10 mM | -20°C for up to 1 month, or -80°C for up to 6 months[1] |
| DMSO | 250 mg/mL (457.83 mM)[1] | 50 mM | -20°C for up to 1 month, or -80°C for up to 6 months[1] |
Note: this compound is susceptible to hydrolysis and racemization in solution, particularly under acidic or alkaline conditions. To ensure stability, it is recommended to prepare solutions in a buffer with a pH between 5.0 and 7.0.
Experimental Protocols
Protocol 1: Dissolving this compound for In-Vitro Use
This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Sterile, high-purity water or DMSO
-
Sterile, pH-adjusted buffer (e.g., PBS, pH 7.0)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Preparation of a 10 mM Stock Solution in Water:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile, high-purity water to achieve a final concentration of 10 mM (e.g., for 1 mg of this compound with a molecular weight of 546.05 g/mol , add 183.13 µL of water).
-
Vortex briefly until the powder is completely dissolved.
-
(Optional) If necessary, the pH of the solution can be adjusted to between 5.0 and 7.0 using a sterile, dilute acid or base.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution on ice.
-
Dilute the stock solution to the desired final concentration using a sterile, pH-adjusted buffer or cell culture medium immediately before use. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.
-
Protocol 2: Cell Proliferation Assay
This protocol provides a general workflow for assessing the effect of this compound on cell proliferation using a commercially available assay kit (e.g., CCK-8).
Workflow Diagram:
Caption: Workflow for a cell proliferation assay.
Procedure:
-
Seed cells (e.g., A549 human lung adenocarcinoma cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM) or a vehicle control.[2]
-
Incubate the cells for the desired period (e.g., 48 hours).
-
Add the cell proliferation reagent (e.g., Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 3: β1-Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the β1-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β1-adrenergic receptor.
-
Radioligand (e.g., [³H]-dihydroalprenolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or a known β1-adrenergic receptor antagonist (as a positive control).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the amount of bound radioligand by scintillation counting.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
Signaling Pathway
This compound acts as a competitive antagonist at the β1-adrenergic receptor, which is a Gs protein-coupled receptor. Its binding prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade.
Signaling Pathway Diagram:
Caption: this compound signaling pathway.
Summary of In-Vitro Assay Concentrations
Table 2: Recommended Concentrations of this compound for Various In-Vitro Assays
| Assay Type | Cell Line | Concentration Range | Reference |
| Cell Viability / Mitochondrial Oxygen Consumption | HEK293 | 10 µM | [1] |
| Cell Proliferation | A549 | 1000 nmol/L (1 µM) | [2] |
| CYP Enzyme Inhibition | Human Liver Microsomes | up to 100 µM |
Conclusion
This compound's high selectivity and well-defined mechanism of action make it an excellent pharmacological tool for in-vitro research. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute a variety of cell-based assays to investigate the role of β1-adrenergic signaling in their specific area of interest. Proper handling and consideration of its stability in solution are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Landiolol Hydrochloride Administration in Rodent Models of Tachycardia
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its rapid onset and short elimination half-life of approximately 3 to 4 minutes make it an ideal agent for the acute management of tachyarrhythmias where precise and rapid control of heart rate is required.[1] In a research setting, these characteristics allow for controlled, titratable heart rate reduction in rodent models of tachycardia with minimal prolonged effects, facilitating the study of anti-arrhythmic therapies and cardiac electrophysiology.
Landiolol's high β1 selectivity (with a β1/β2 selectivity ratio of approximately 255:1) ensures targeted action on the myocardium, reducing heart rate with a significantly lower impact on blood pressure and myocardial contractility compared to less selective beta-blockers.[2] Its mechanism of action involves the competitive blockade of β1-adrenergic receptors in the heart, inhibiting the positive chronotropic effects of catecholamines like epinephrine and norepinephrine.[3] This leads to a reduction in the sympathetic drive, resulting in decreased heart rate, reduced spontaneous firing of ectopic pacemakers, and slowed conduction through the atrioventricular (AV) node.[1][3] Landiolol is rapidly metabolized in the plasma by esterases into inactive metabolites, which are then excreted renally.[3][4]
These application notes provide a comprehensive guide for the preparation and administration of this compound in rodent models of induced tachycardia, including detailed protocols for arrhythmia induction and physiological monitoring.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of this compound and for the induction of tachycardia in rodent models.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Landiolol
| Parameter | Rodent (Rat) Data | Human Data (for reference) | Citation |
| Elimination Half-Life | ~30 minutes (total radioactivity) | 3-4.5 minutes | [1][3][5] |
| Metabolism | Hydrolysis by plasma esterases | Hydrolysis by plasma esterases | [4][5] |
| Primary Metabolites | M1 (carboxylic acid), M2 (β-oxidation product) | M1, M2 (negligible activity) | [3][5] |
| Primary Route of Excretion | Renal | Renal (89-99% within 24h) | [3][5] |
| β1/β2 Selectivity Ratio | ~216-255 | ~255 | [1][4] |
Table 2: Suggested Intravenous this compound Dosing for Rodents
| Dosing Parameter | Suggested Range | Rationale / Notes | Citation |
| Loading Dose (Bolus) | 0.1 - 0.3 mg/kg | Adapted from clinical protocols for rapid onset. To be administered over 1 minute. | [4] |
| Continuous Infusion (Starting) | 1 - 10 µg/kg/min | A conservative starting range based on canine and clinical studies. | [6] |
| Continuous Infusion (Titration) | Increase by 1-10 µg/kg/min every 5-10 minutes | Titrate to desired heart rate reduction. The short half-life allows for rapid adjustments. | [7] |
| Maximum Recommended Dose | < 50 mg/kg/day | The no-adverse-effect level (NOAEL) in a 4-week rat toxicity study was 50 mg/kg/day. | [8] |
Table 3: Parameters for Tachycardia Induction in Rodents
| Induction Method | Parameter | Species | Value / Description | Citation |
| Chemical (Cholinergic) | Agent | Mouse | Carbamyl Choline (Carbachol) | [9] |
| Dose | Mouse | 50 ng/g, intraperitoneal injection | [9] | |
| Electrical (Programmed) | Catheter Placement | Mouse | Transjugular vein to right atrium/ventricle | [10][11] |
| Drive Train (S1) | Mouse | 8 beats at 100-150 ms cycle length | [11] | |
| Extrastimuli (S2, S3) | Mouse | Progressively shorter coupling intervals (down to 30 ms) | [11] | |
| Electrical (Burst Pacing) | Protocol | Mouse | Trains of 50 stimuli, starting at 40 ms cycle length, decreasing in 2 ms steps to 10 ms. | [12] |
| Duration | Mouse | 5-10 second bursts | [13] |
Experimental Protocols
Protocol 1: Induction of Tachycardia in Rodents
This protocol outlines two common methods for inducing arrhythmias. All procedures should be performed in anesthetized animals in accordance with institutional animal care and use committee (IACUC) guidelines.
A. Chemical Induction (Atrial Tachycardia/Fibrillation in Mice)
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position. Attach surface ECG leads (limb leads) to monitor cardiac rhythm.
-
Agent Preparation: Prepare a fresh solution of carbamyl choline in sterile saline.
-
Induction: Administer a single intraperitoneal (IP) injection of carbamyl choline at a dose of 50 ng/g of body weight.[9]
-
Monitoring: Continuously monitor the ECG. Tachyarrhythmias are typically inducible within minutes following cholinergic stimulation.[9] This method enhances susceptibility to electrically induced arrhythmias as well.
B. Electrical Induction (Ventricular Tachycardia in Mice/Rats)
-
Animal Preparation: Anesthetize the animal and maintain anesthesia. Perform a cutdown of the jugular vein to allow for catheter insertion.
-
Catheter Insertion: Under fluoroscopic or anatomical guidance, insert a 1.7F octapolar electrode catheter into the jugular vein and advance it to the right atrium and ventricle for pacing and recording.[9][11]
-
Baseline Measurements: Record baseline intracardiac electrograms and determine pacing thresholds and the ventricular effective refractory period (VERP).
-
Programmed Electrical Stimulation (PES):
-
Deliver a drive train of 8 paced ventricular beats (S1) at a fixed cycle length (e.g., 150 ms).
-
Follow the drive train with a single premature extrastimulus (S2) at a coupling interval of ~30 ms.[11]
-
If tachycardia is not induced, use double (S2, S3) or triple (S2, S3, S4) extrastimuli with progressively shorter coupling intervals.[11]
-
-
Burst Pacing:
-
Deliver high-frequency trains of stimuli (e.g., 50 ms cycle length for 5-10 seconds) to induce ventricular tachycardia.[13]
-
-
Confirmation: Define ventricular tachycardia as a series of ≥4 consecutive wide-complex beats.[11] Monitor the duration and morphology of the arrhythmia.
Protocol 2: this compound Preparation and Administration
-
Reconstitution: Prepare this compound solution according to the manufacturer's instructions, typically by reconstituting the lyophilized powder with sterile water for injection or 5% dextrose solution to a known concentration (e.g., 6 mg/mL).[4]
-
Animal Preparation: Ensure the animal has appropriate intravenous access (e.g., tail vein or jugular vein catheter) separate from the pacing catheter if used. The animal should be under stable anesthesia with continuous ECG and, ideally, invasive blood pressure monitoring.
-
Administration via Infusion Pump:
-
Loading Dose (Optional): For a rapid effect, administer a loading dose of 0.1-0.3 mg/kg over 1 minute.
-
Initial Infusion: Begin a continuous intravenous infusion at a rate of 1-10 µg/kg/min.[6] An infusion pump is required for accurate delivery.
-
Titration: After 5-10 minutes of infusion, assess the heart rate. If the target reduction is not achieved, increase the infusion rate in steps of 1-10 µg/kg/min. Allow 5-10 minutes for stabilization between dose adjustments.
-
Monitoring: Continuously monitor ECG and blood pressure throughout the administration. Be prepared to reduce the dose or discontinue the infusion if significant bradycardia or hypotension occurs.
-
-
Washout: Due to its short half-life, the effects of landiolol will dissipate within 15-30 minutes of discontinuing the infusion, allowing for the study of multiple interventions or washout periods.[1]
Mandatory Visualizations
Caption: Landiolol blocks catecholamine binding to β1-receptors, inhibiting the cAMP pathway.
Caption: Experimental workflow for testing landiolol in a rodent tachycardia model.
Caption: Logic diagram for dose titration of this compound infusion.
References
- 1. Landiolol - Wikipedia [en.wikipedia.org]
- 2. Evaluating the Therapeutic Efficacy and Safety of this compound for Management of Arrhythmia in Critical Settings: Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. Low-Dose Landiolol Reduces Heart Rate and Cardiac Oxygen Consumption Without Compromising Initial Hemodynamic Resuscitation in a Canine Model of Endotoxin Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapiblyk (landiolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. [Toxicity studies of this compound (ONO-1101) (2). 4-week repeated dose intravenous toxicity study in rats with 4-week recovery test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to cardiovascular complications, including tachyarrhythmias.[1] Persistent tachycardia in septic shock is associated with a poor prognosis.[2] Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic antagonist that effectively reduces heart rate with a minimal effect on blood pressure.[3][4] Its short half-life of approximately 3 to 4 minutes allows for precise and titratable control in critically ill patients.[3][5] These characteristics make landiolol a subject of intense research for managing sepsis-related tachyarrhythmia, with studies exploring its effects on hemodynamics, cardiac protection, and immunomodulation.[6] This document provides a summary of current data and detailed protocols for the application of landiolol in this research area.
Mechanism of Action
Landiolol exerts its primary effect by selectively blocking β1-adrenergic receptors in the heart. This action counters the excessive sympathetic stimulation characteristic of septic shock, leading to a reduction in heart rate.[3] Beyond simple rate control, proposed mechanisms of action in sepsis include:
-
Cardioprotection: By reducing heart rate, landiolol decreases myocardial oxygen demand. Studies in survivors of sepsis have shown that landiolol treatment is associated with a reduction in cardiac biomarkers like troponin and CK-MB.[6]
-
Immunomodulation: The adrenergic stress in sepsis contributes to immune dysregulation. β-blockade may attenuate the adverse effects of catecholamine exposure on inflammatory pathways.[6][7] Cytokine analysis has shown that landiolol may act as an anti-inflammatory agent.[6]
-
Microcirculation Improvement: In preclinical models, landiolol has been suggested to normalize coronary microcirculation by blocking the sepsis-induced decrease in the VEGF signaling system.[3]
-
Signaling Pathway Modulation: Research indicates that landiolol may reverse the sepsis-induced dysregulation of critical signaling pathways, including the PI3K/AKT pathway, particularly in male subjects.[8]
Summary of Preclinical and Clinical Data
The efficacy of landiolol in sepsis has been evaluated in multiple randomized controlled trials (RCTs), with some conflicting results. While it consistently demonstrates effective heart rate control, its impact on organ failure and mortality is less clear and may depend on the patient population and timing of administration.
Data Presentation
Table 1: Summary of Key Clinical Trial Outcomes for Landiolol in Sepsis
| Trial Name | Primary Endpoint | Landiolol Group Result | Control Group Result | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Landi-SEP | HR response (80-94 bpm) & maintenance without increased vasopressor needs in 24h | 39.8% (39/98) achieved endpoint | 23.5% (23/98) achieved endpoint | Landiolol effectively controlled HR without increasing vasopressor needs. No difference in 28-day mortality. | [9][10] |
| STRESS-L | Mean Sequential Organ Failure Assessment (SOFA) score over 14 days | Mean SOFA Score: 8.8 | Mean SOFA Score: 8.1 | Landiolol did not reduce organ failure. Trial was stopped early due to a signal of possible harm. | [7][11] |
| J-Land 3S | Proportion of patients with HR of 60-94 bpm at 24h | 55% (41/75) achieved target HR | 33% (25/75) achieved target HR | Landiolol was effective for rate control and significantly reduced the incidence of new-onset arrhythmia. |[1][12][13] |
Table 2: Effects of Landiolol on Key Clinical and Biological Parameters in Sepsis
| Parameter | Effect Observed with Landiolol | Study Context | Citation(s) |
|---|---|---|---|
| Heart Rate | Significant Reduction | Consistent across all major clinical trials. | [4][9][13] |
| Vasopressor Requirement | No significant increase (or minimal increase) | A key finding in the Landi-SEP trial, though some meta-analyses show a slight increase in norepinephrine dose. | [5][6][9] |
| Mean Arterial Pressure | Generally maintained; risk of hypotension exists | Landiolol has less impact on blood pressure than other β-blockers, but hypotension is a potential adverse event. | [4][5][13] |
| Cardiac Troponins / CK-MB | Reduction in survivors | Observed in a sub-analysis of the STRESS-L trial, suggesting a cardioprotective effect. | [6] |
| SOFA Score | No significant reduction | Primary endpoint of the STRESS-L trial was not met. | [7][11] |
| Inflammatory Cytokines | Modulated (e.g., increased IL-1Ra, decreased IFNγ and IL-2 relative to control) | Suggests an anti-inflammatory or immunomodulatory effect. | [6] |
| Sex-Specific Effects | Improved cardiac performance in males; deleterious effects in females | Observed in preclinical rat models of sepsis, linked to differences in PI3K/AKT and eNOS signaling. |[8][14] |
Experimental Protocols
Protocol 1: Clinical Trial Protocol for Landiolol in Septic Shock
This protocol is a generalized methodology based on the designs of the Landi-SEP and STRESS-L trials.[2][15]
1. Patient Selection:
-
Inclusion Criteria: Adult patients (e.g., ≥18 years) diagnosed with septic shock according to the Sepsis-3 consensus definitions. Patients must have persistent tachycardia (e.g., heart rate ≥95 bpm) despite adequate fluid resuscitation and be receiving continuous vasopressor support (e.g., norepinephrine ≥0.1 μg/kg/min) for a defined period (e.g., >24 hours for established shock).[7][15]
-
Exclusion Criteria: Pre-existing conditions contraindicating β-blocker use (e.g., severe bradycardia, high-degree AV block), pregnancy, imminent death, or other confounding cardiac conditions.
2. Randomization:
-
Eligible patients are randomized in a 1:1 ratio to either the landiolol group or the control group. The trial should be open-label for the intervention due to the need for dose titration, but endpoint assessors may be blinded.[11]
3. Intervention (Landiolol Group):
-
Standard Care: All patients receive standard care for septic shock according to the latest Surviving Sepsis Campaign guidelines.[2]
-
Landiolol Infusion:
-
Initiate a continuous intravenous infusion of this compound at a starting dose of 1.0 µg/kg/min.[15]
-
Titrate the dose upwards in increments of 1.0 µg/kg/min every 15-20 minutes to achieve a target heart rate (e.g., 80-94 bpm).[11][16]
-
The infusion is adjusted to maintain the target heart rate. The dose is reduced or stopped if the heart rate falls below the target range (e.g., <80 bpm) or if signs of adverse effects (e.g., severe hypotension) appear.[11]
-
The infusion is typically weaned once vasopressor support is no longer required.[11]
-
4. Control Group:
-
Patients receive standard care for septic shock without a β-blocker infusion.[11]
5. Data Collection and Endpoints:
-
Primary Endpoint: Can be organ dysfunction (e.g., mean SOFA score over 14 days) or a physiological target (e.g., achieving and maintaining the target heart rate at 24 hours without increasing vasopressor needs).[2][15]
-
Secondary Endpoints: 28-day mortality, ICU-free days, ventilation-free days, incidence of new-onset arrhythmias, and adverse events (e.g., hypotension, bradycardia).[9]
-
Biomarker Analysis: Serial blood samples can be collected to analyze markers of cardiac injury (cTnI, CK-MB) and inflammation (TNFα, IL-6, IL-2, IL-1Ra).[6]
Protocol 2: Preclinical Animal Model of Sepsis-Induced Myocardial Dysfunction
This protocol is based on studies investigating sex-specific effects of landiolol in rats.[8][14]
1. Animal Model:
-
Species: Wistar rats (both male and female to study sex differences).
-
Sepsis Induction: Sepsis is induced via the cecal ligation and puncture (CLP) model, a widely accepted standard for mimicking human sepsis. This involves a laparotomy, ligation of the cecum below the ileocecal valve, and perforation of the cecum with a needle to induce polymicrobial peritonitis. Sham-operated animals undergo the same procedure without ligation and puncture.
2. Experimental Groups:
-
Sham + Vehicle
-
Sham + Landiolol
-
CLP + Vehicle
-
CLP + Landiolol
-
(These groups should be created for both male and female animals).
3. Landiolol Administration:
-
Following the CLP procedure and resuscitation, landiolol is administered as a continuous intravenous infusion at a dose scaled appropriately for the animal model.
4. Key Experimental Readouts:
-
In Vivo Cardiac Function: Serial echocardiography is performed to measure parameters like left ventricular ejection fraction (LVEF), indexed stroke volume (SVi), and indexed end-diastolic volume (EDVi).[14]
-
Ex Vivo Cardiac Function: Hearts are excised and mounted on an isovolumic isolated heart preparation (Langendorff apparatus) to assess intrinsic cardiac contractility and relaxation, independent of systemic factors.
-
Metabolic Analysis: ³¹P magnetic resonance spectroscopy can be used on isolated hearts to measure high-energy phosphate compounds (phosphocreatine, ATP), providing insight into cardiac energy metabolism.[14]
-
Molecular Analysis: Heart tissue is harvested for analysis of gene and protein expression.
-
qRT-PCR/Western Blot: To quantify the expression of key proteins and genes in relevant signaling pathways, such as the PI3K/AKT pathway (p-AKT:AKT ratio), eNOS, and natriuretic peptide receptors.[8][14]
-
Transcriptomics: RNA sequencing can provide a broad view of the genetic landscape altered by sepsis and landiolol treatment.[8]
-
Applications and Future Directions
The available data and protocols are valuable for:
-
Drug Development: Evaluating new β-blockers or adjunct therapies in combination with landiolol.
-
Translational Research: Investigating the molecular mechanisms of β-blockade in sepsis and identifying biomarkers that predict patient response.
-
Clinical Practice: Designing further clinical trials to clarify the role of landiolol in specific sepsis phenotypes.
Future research should focus on:
-
Patient Phenotyping: Identifying which septic patients are most likely to benefit from landiolol (e.g., those with hyperdynamic shock vs. other profiles).
-
Timing of Intervention: Determining the optimal window for initiating landiolol therapy (early vs. established shock).
-
Sex-Specific Effects: Validating the preclinical findings of sex-dependent responses in human clinical trials.
Conclusion
This compound is a potent and titratable agent for controlling heart rate in patients with sepsis-related tachyarrhythmia. Clinical evidence confirms its efficacy in achieving rate control targets without compromising hemodynamics in many cases.[9][13] However, its benefit regarding improved organ function and survival remains a subject of debate, with major trials showing conflicting results.[9][11] Preclinical studies suggest intriguing sex-specific effects and immunomodulatory properties that warrant further investigation.[6][8] The protocols outlined here provide a framework for researchers to continue exploring the therapeutic potential and underlying mechanisms of landiolol in the complex setting of sepsis.
References
- 1. Landiolol Shows Promise in Sepsis-Related Tachyarrhythmias | by Aaron F | Medium [medium.com]
- 2. Landiolol in patients with septic shock resident in an intensive care unit (LANDI-SEP): study protocol for a randomized controlled trial - UCL Discovery [discovery.ucl.ac.uk]
- 3. Landiolol - Wikipedia [en.wikipedia.org]
- 4. Landiolol, an ultra-short-acting β1-blocker, is useful for managing supraventricular tachyarrhythmias in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Landiolol in the Treatment of Tachycardia in Patients With Sepsis and Septic Shock: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. Landiolol and Organ Failure in Patients With Septic Shock: The STRESS-L Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of landiolol on sex-related transcriptomic changes in the myocardium during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landiolol for heart rate control in patients with septic shock and persistent tachycardia. A multicenter randomized clinical trial (Landi-SEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Landiolol Effectively Controls Heart Rate in Septic Shock Patients Without Increasing Vasopressor Needs: Landi-SEP Trial [medicaldialogues.in]
- 11. Landiolol and Organ Failure in Patients With Septic Shock: The STRESS-L Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Landiolol effective remedy for sepsis-related tachyarrhythmias: Lancet [medicaldialogues.in]
- 14. Sex-Mediated Response to the Beta-Blocker Landiolol in Sepsis: An Experimental, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
- 16. Landiolol for heart rate control in patients with septic shock and persistent tachycardia. A multicenter randomized clinical trial (Landi-SEP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Landiolol Hydrochloride in Pediatric Cardiac Surgery Research
Introduction
Landiolol hydrochloride is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] Its rapid onset and offset of action, coupled with a favorable safety profile, make it a subject of significant interest for managing tachyarrhythmias in the sensitive context of pediatric cardiac surgery.[4][5][6] Perioperative tachyarrhythmias are a common complication in children undergoing cardiac surgery and can lead to significant morbidity and mortality.[5][6] Landiolol's high cardioselectivity (β1/β2 ratio of 255:1) allows for effective heart rate control with minimal impact on blood pressure, a critical consideration in pediatric patients, especially those with compromised cardiac function.[1] These notes provide a comprehensive overview of dosage calculations, experimental protocols, and the underlying mechanism of action for researchers in this field.
Mechanism of Action
Landiolol is a competitive antagonist of β1-adrenergic receptors, which are predominantly located in the myocardium.[7][8] By blocking these receptors, landiolol inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][7] This action leads to a reduction in the intracellular signaling molecule cyclic AMP (cAMP), resulting in decreased heart rate, reduced myocardial contractility, and slowed atrioventricular (AV) node conduction.[7][8]
Quantitative Data Summary
The following tables summarize dosage and clinical outcome data from various studies on landiolol use in pediatric cardiac surgery.
Table 1: Landiolol Dosage in Pediatric Cardiac Surgery Studies
| Study Population | Initial Dose (µg/kg/min) | Maintenance/Titrated Dose (µg/kg/min) | Maximum Dose (µg/kg/min) | Loading Dose Used? |
| Neonates & Infants (<1 year) with intraoperative tachycardia[5][6] | 23 (mean) | 26 (mean, at target HR) | 49 (mean) | Not specified |
| Children (4 days - 5 years) with postoperative tachyarrhythmias[9] | Not specified | 6.8 ± 0.9 (mean) | Not specified | Not specified |
| Children with postoperative Junctional Ectopic Tachycardia (JET)[10] | Not specified | 1.0 - 10.0 | Not specified | No |
| Children (median age 7 months) with various tachyarrhythmias[11][12] | 1 - 5 | 11 (median max dose) | 40 | No |
| Infants with ventricular dysfunction and pulmonary hypertension[13] | 8.8 (median) | 9.9 (median, first 24h) | 44.4 (at target HR) | No |
Table 2: Clinical Outcomes of Landiolol Administration
| Study Population | Primary Outcome | Time to Effect | Conversion to Sinus Rhythm | Key Findings |
| Neonates & Infants (<1 year) with intraoperative tachycardia[5][6] | Achieve target HR (<160 bpm) | 4.0 minutes (median) | Not the primary endpoint | 83% achieved target HR by end of surgery; stable blood pressure maintained.[5][6] |
| Children (4 days - 5 years) with postoperative tachyarrhythmias[9] | Heart rate reduction or conversion | 2.3 ± 0.5 hours (avg. for HR reduction) | 70% | Effective heart rate control without significant hemodynamic compromise.[4] |
| Children with postoperative JET[14] | Suppress junctional heart rate | 2.1 ± 0.5 hours (for 20% HR reduction) | 80% (within 24 hours) | Rapidly suppresses junctional rate without significant hypotension.[14] |
| Children (median age 7 months) with various tachyarrhythmias[11][12] | Conversion to sinus rhythm or HR reduction | Not specified | 66.7% | Effective in 85.7% of patients, particularly for atrial tachyarrhythmias post-surgery.[11][12] |
| Children with postoperative JET[10] | Sinus conversion | Within 15 minutes | 100% (in 4 patients) | Successful and rapid conversion with no adverse events.[10] |
Experimental Protocols and Methodologies
Patient Selection and Baseline Assessment
-
Inclusion Criteria: Typically includes pediatric patients (neonates to adolescents) undergoing cardiac surgery who develop perioperative or postoperative tachyarrhythmias, such as junctional ectopic tachycardia (JET) or supraventricular tachycardia (SVT).[4][5][11] A common threshold for tachycardia is a heart rate ≥ 160 bpm.[5]
-
Exclusion Criteria: Contraindications include severe sinus bradycardia, advanced heart block, decompensated heart failure, and cardiogenic shock.[15]
-
Baseline Data Collection: Prior to drug administration, essential data includes patient demographics (age, weight), diagnosis of congenital heart defect, type of surgery, baseline heart rate, blood pressure, and echocardiographic assessment of cardiac function.[12][13] The Vasoactive-Inotropic Score (VIS) is often calculated to quantify the level of cardiovascular support.[13]
Drug Preparation and Administration
-
Preparation: this compound is supplied as a lyophilized powder and must be reconstituted before use.[15] For example, a 280 mg vial of landiolol (equivalent to 300 mg of landiolol HCl) is reconstituted for infusion.[15][16]
-
Administration Route: Administered as a continuous intravenous infusion, typically through a central venous catheter.[5]
-
Dosage and Titration:
-
Initiation: In pediatric patients, a loading dose is generally avoided.[11][12][13] The infusion is initiated at a low dose, commonly ranging from 1 to 5 µg/kg/min.[11][12] For patients with impaired cardiac function, a starting dose as low as 1 µg/kg/min is recommended.[9][16][17]
-
Titration: The dose is titrated individually based on the patient's heart rate response and hemodynamic stability.[5][6] The dose may be increased incrementally (e.g., in steps of 1 µg/kg/min) at intervals of 10-15 minutes until the target heart rate is achieved or a maximum dose (e.g., up to 40 µg/kg/min) is reached.[11][12][15]
-
Monitoring and Endpoint Assessment
-
Continuous Monitoring: Patients require intensive monitoring in a pediatric intensive care unit (PICU). This includes continuous electrocardiogram (ECG) and invasive arterial blood pressure monitoring.[14]
-
Efficacy Endpoints: The primary efficacy endpoint is typically the achievement of a target heart rate (e.g., <160 bpm) or conversion to a stable sinus rhythm.[5][11] The time required to achieve this target is also a key metric.[4][6]
-
Safety Endpoints: Safety is assessed by monitoring for adverse events, with particular attention to hypotension and bradycardia.[9][10] Changes in blood pressure and the need for vasoactive/inotropic support (VIS score) are closely tracked.[5][13]
Data Analysis and Interpretation
The relationship between landiolol dosage and patient outcomes is multifactorial. The optimal dosage strategy depends on a careful assessment of the patient's clinical status and a dynamic response to treatment.
This compound is a promising therapeutic agent for the management of tachyarrhythmias in pediatric cardiac surgery patients.[4] Its ultra-short-acting nature and high β1-selectivity allow for precise, titratable control of heart rate with a reduced risk of hemodynamic compromise.[1][4] The research indicates that a conservative approach, starting with a low infusion rate without a loading dose and titrating carefully based on continuous monitoring, is both safe and effective in this vulnerable population.[5][11][12] Further large-scale, controlled studies are warranted to establish definitive dosing guidelines across different age groups and specific types of tachyarrhythmias.
References
- 1. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Landiolol - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound on intractable tachyarrhythmia after pediatric cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heart Rate Control with this compound in Infants and Neonates During Cardiac Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. amomed.com [amomed.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Safety and Efficacy of this compound in Children with Tachyarrhythmia of Various Etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heart rate control with this compound in infants with ventricular dysfunction and pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Rapidly Controls Junctional Ectopic Tachycardia After Pediatric Heart Surgery | Semantic Scholar [semanticscholar.org]
- 15. drugs.com [drugs.com]
- 16. Rapiblyk (landiolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Landiolol Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Application Notes and Protocols for Landiolol Hydrochloride Infusion in Porcine Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of landiolol hydrochloride, an ultra-short-acting and highly selective β1-adrenoceptor antagonist, in swine models of septic shock. The following information is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of landiolol in sepsis.
Introduction
Sepsis and septic shock are life-threatening conditions characterized by a dysregulated host response to infection, leading to organ dysfunction. Tachycardia is a common manifestation in septic shock and is associated with poor outcomes. This compound, by selectively blocking β1-adrenergic receptors, offers a promising therapeutic strategy to control heart rate and potentially mitigate the detrimental effects of excessive catecholamine stimulation on the cardiovascular system and inflammatory pathways. Swine models of septic shock are highly valuable in preclinical research due to their physiological and anatomical similarities to humans.
Mechanism of Action
Landiolol is a highly selective β1-adrenoceptor antagonist with a β1/β2 selectivity ratio of approximately 255:1. Its primary mechanism of action involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in the heart. This blockade counteracts the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect).[1] In the context of sepsis, landiolol's therapeutic effects are also attributed to its ability to modulate the inflammatory response, as evidenced by the reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]
Experimental Protocols
I. Induction of Septic Shock in Swine (Lipopolysaccharide Model)
A commonly used and reproducible method to induce septic shock in swine is through the intravenous infusion of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Materials:
-
Domestic swine (e.g., 30-40 kg)
-
Anesthesia (e.g., ketamine, xylazine for induction; isoflurane for maintenance)
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile 0.9% saline
-
Infusion pumps
-
Physiological monitoring equipment (ECG, invasive blood pressure, pulmonary artery catheter, etc.)
Procedure:
-
Animal Preparation: Anesthetize the swine and establish venous and arterial access for drug administration and continuous monitoring of hemodynamic parameters. A pulmonary artery catheter can be placed to monitor cardiac output, pulmonary artery pressure, and other advanced hemodynamic variables.
-
LPS Solution Preparation: Prepare a stock solution of LPS in sterile 0.9% saline. A typical concentration is 1 mg/mL.
-
LPS Infusion:
-
Administer a loading dose of LPS. A commonly cited protocol involves an infusion of 0.5 µg/kg/h for 30 minutes.
-
Follow with a continuous infusion at a lower dose, for example, 0.25 µg/kg/h, to maintain the septic state.
-
The exact dosage and timing may need to be optimized based on the specific strain of swine and the desired severity of shock.
-
-
Monitoring: Continuously monitor heart rate, mean arterial pressure (MAP), central venous pressure (CVP), pulmonary artery pressure (PAP), and cardiac output. Collect blood samples at baseline and regular intervals to measure inflammatory markers (e.g., TNF-α, IL-6), lactate levels, and other relevant biomarkers.
II. This compound Infusion Protocol
The following protocol is a recommended guideline based on dosages used in preclinical and clinical studies. Dose adjustments should be made based on the continuous monitoring of the animal's hemodynamic response.
Materials:
-
This compound for injection
-
Sterile 0.9% saline or 5% dextrose solution for dilution
-
Infusion pump
Procedure:
-
Preparation of Landiolol Infusion: Reconstitute the lyophilized this compound powder with the provided solvent or sterile saline to the desired concentration. For a continuous infusion, further dilute the reconstituted solution in an infusion bag of sterile saline or 5% dextrose.
-
Initiation of Infusion: Once the septic shock state is established (e.g., sustained tachycardia and hypotension), begin the continuous intravenous infusion of this compound.
-
Dose Titration:
-
Titrate the infusion rate upwards in increments of 1 to 2 µg/kg/min every 15-20 minutes to achieve the target heart rate.[2][4]
-
The target heart rate should be predefined based on the experimental design, for example, a 20-25% reduction from the peak septic heart rate or a specific target range (e.g., 90-110 beats per minute).
-
The maximum recommended dose in most studies is around 20-40 µg/kg/min .[4]
-
-
Continuous Monitoring and Adjustment: Continuously monitor heart rate and blood pressure. If hypotension occurs, the infusion rate should be reduced or temporarily discontinued. Due to landiolol's ultra-short half-life (approximately 4 minutes), its effects will dissipate quickly upon cessation of the infusion.
-
Duration of Infusion: The duration of the landiolol infusion will depend on the study objectives and can range from a few hours to the entire duration of the experiment.
Data Presentation
The following tables provide a structured summary of key quantitative data from relevant studies.
Table 1: this compound Infusion Protocol Summary
| Parameter | Recommended Protocol | Reference |
| Starting Infusion Rate | 1 µg/kg/min | [4][5] |
| Titration Increment | 1-2 µg/kg/min | [2][4] |
| Titration Interval | 15-20 minutes | [2][4] |
| Maximum Infusion Rate | 20-40 µg/kg/min | [4] |
| Vehicle for Dilution | 0.9% Saline or 5% Dextrose | Standard Practice |
Table 2: Example Hemodynamic and Inflammatory Parameters to Monitor
| Parameter | Baseline | Septic Shock (Pre-Landiolol) | Septic Shock (Post-Landiolol) |
| Heart Rate (bpm) | |||
| Mean Arterial Pressure (mmHg) | |||
| Cardiac Output (L/min) | |||
| Systemic Vascular Resistance (dyn·s/cm⁵) | |||
| Pulmonary Artery Pressure (mmHg) | |||
| Serum Lactate (mmol/L) | |||
| Plasma TNF-α (pg/mL) | |||
| Plasma IL-6 (pg/mL) |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of landiolol in septic shock.
Caption: Experimental workflow for landiolol administration in a swine septic shock model.
References
- 1. ClinPGx [clinpgx.org]
- 2. Study into the reversal of septic shock with landiolol (beta blockade): STRESS-L Study protocol for a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of landiolol on sex-related transcriptomic changes in the myocardium during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landiolol in patients with septic shock resident in an intensive care unit (LANDI-SEP): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Method for assessing the anti-inflammatory effects of Landiolol Hydrochloride
Application Notes & Protocols
Topic: Method for Assessing the Anti-inflammatory Effects of Landiolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an ultra-short-acting, highly selective β1-adrenoceptor antagonist.[1] While its primary clinical application is the management of tachyarrhythmias, emerging evidence suggests that Landiolol possesses significant anti-inflammatory properties.[2][3] These effects are particularly relevant in conditions characterized by a systemic inflammatory response, such as sepsis and ischemia-reperfusion injury.[4][5] Studies have demonstrated that Landiolol can attenuate the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and High-Mobility Group Box 1 (HMGB-1).[4][6]
This document provides detailed protocols for assessing the anti-inflammatory effects of this compound using established in vitro and in vivo models.
Proposed Anti-Inflammatory Mechanism of Action
The inflammatory response to stimuli like bacterial lipopolysaccharide (LPS) is largely mediated by the activation of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[7] NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines.[8][9] this compound is suggested to exert its anti-inflammatory effects by inhibiting the activity of the NF-κB pathway, thereby reducing the downstream production of these inflammatory mediators.[4]
In Vitro Assessment: LPS-Stimulated Macrophages
This protocol describes the use of a human monocytic cell line (THP-1), differentiated into macrophages, to screen the anti-inflammatory effects of Landiolol. LPS is used to induce a robust inflammatory response, measured by cytokine release.[10][11]
Experimental Workflow: In Vitro Model
Detailed Protocol: THP-1 Macrophage Assay
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated human macrophages.
Materials and Reagents:
-
THP-1 cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
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Phorbol-12-myristate-13-acetate (PMA)
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Lipopolysaccharide (LPS) from E. coli
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This compound
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Phosphate-Buffered Saline (PBS)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation: a. Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. b. Add PMA to a final concentration of 10-25 ng/mL to induce differentiation into macrophage-like cells.[12] c. Incubate for 48 hours. Adherence to the plate indicates successful differentiation.[10] d. After incubation, gently aspirate the PMA-containing media and wash the cells once with PBS. Add fresh, PMA-free RPMI-1640 and rest the cells for 24 hours.[10]
-
Landiolol Treatment: a. Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or PBS). b. Remove the medium from the differentiated cells and add fresh medium containing various concentrations of Landiolol (e.g., 1, 10, 100 µM). Include a vehicle-only control group. c. Pre-incubate the cells with Landiolol for 1 hour.[13]
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LPS Stimulation: a. To all wells except the unstimulated control, add LPS to a final concentration of 100 ng/mL.[14] b. Incubate the plate for a specified duration (e.g., 4, 12, or 24 hours) to allow for cytokine production.[11]
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes and carefully collect the supernatant for analysis. Store at -80°C if not analyzed immediately.
-
Cytokine Quantification: a. Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions. b. Read the absorbance on a microplate reader.
Representative Data
The following table summarizes hypothetical, yet expected, quantitative results from the in vitro assay.
| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (Unstimulated) | < 20 | N/A | < 15 | N/A |
| LPS (100 ng/mL) Only | 1550 ± 120 | 0% | 2100 ± 180 | 0% |
| LPS + Landiolol (1 µM) | 1380 ± 110 | ~11% | 1950 ± 150 | ~7% |
| LPS + Landiolol (10 µM) | 950 ± 95 | ~39% | 1240 ± 110 | ~41% |
| LPS + Landiolol (100 µM) | 510 ± 60 | ~67% | 750 ± 80 | ~64% |
In Vivo Assessment: Rodent Sepsis Models
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of Landiolol. The LPS-induced endotoxemia model simulates a systemic inflammatory response, while the Cecal Ligation and Puncture (CLP) model mimics polymicrobial sepsis, which is more clinically relevant.[4][15]
Experimental Workflow: In Vivo LPS Model
Detailed Protocol: LPS-Induced Endotoxemia in Rats
Objective: To determine if this compound can reduce systemic and organ-specific inflammation in a rat model of endotoxemia.
Materials and Reagents:
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Male Wistar rats (250-300g)
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This compound
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Lipopolysaccharide (LPS) from E. coli
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Sterile saline
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Anesthetics (e.g., isoflurane)
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Blood collection tubes (with EDTA)
-
ELISA kits for rat TNF-α, IL-6, and HMGB-1
Procedure:
-
Acclimatization: House rats for at least one week under standard conditions (12h light/dark cycle, 22-24°C, free access to food and water).[16]
-
Grouping: Randomly assign rats to experimental groups: Sham (saline only), LPS + Vehicle, and LPS + Landiolol.
-
Drug Administration: a. Anesthetize the rats. b. Administer Landiolol (e.g., as a continuous intravenous infusion of 0.1 mg/kg/min) or vehicle to the respective groups.[4]
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Sepsis Induction: a. Simultaneously with the start of the Landiolol/vehicle infusion, administer a single intravenous injection of LPS (e.g., 15 mg/kg) to induce sepsis.[5] The Sham group receives sterile saline.
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Monitoring and Sample Collection: a. Monitor the animals for signs of distress. b. At predetermined time points (e.g., 3 or 6 hours post-LPS), collect blood samples via cardiac puncture under deep anesthesia.[5] c. Immediately following blood collection, euthanize the animals and harvest organs such as the lungs and liver for further analysis (e.g., histology, tissue homogenates).
-
Sample Processing and Analysis: a. Centrifuge blood samples to separate plasma and store at -80°C. b. Measure plasma concentrations of TNF-α, IL-6, and HMGB-1 using rat-specific ELISA kits.
Experimental Workflow: In Vivo CLP Model
Detailed Protocol: Cecal Ligation and Puncture (CLP) in Rats
Objective: To evaluate the therapeutic efficacy of this compound in a clinically relevant polymicrobial sepsis model.
Procedure:
-
Animal Preparation: Acclimatize and group the rats as described in section 4.2.
-
Surgical Procedure: a. Anesthetize the rat with isoflurane. b. Make a 1.5-2 cm midline laparotomy incision to expose the cecum.[16] c. Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained.[15] d. Puncture the ligated cecum once or twice with an 18-gauge needle.[1] e. Gently squeeze the cecum to extrude a small amount of fecal matter.[16] f. Return the cecum to the peritoneal cavity and close the abdominal incision in layers. g. The "Sham" group undergoes the same procedure but without ligation and puncture.
-
Post-Operative Care: a. Immediately after surgery, provide fluid resuscitation by subcutaneously injecting warm sterile saline (e.g., 10 mL/kg).[16] b. Administer analgesics as required by institutional guidelines.
-
Treatment: Begin administration of Landiolol or vehicle at a specified time post-CLP.
-
Endpoint Analysis: Monitor animals for survival over a set period (e.g., 72 hours). For mechanistic studies, euthanize subgroups at earlier time points (e.g., 16-24 hours) to collect blood and tissue for inflammatory marker analysis as described in section 4.2.[17]
Representative Data
The following table presents data adapted from a study investigating Landiolol's effect on liver injury in an LPS-induced rat sepsis model.[5]
| Analyte | Control Group | LPS (3h) Group | LPS + Landiolol (3h) Group |
| Serum TNF-α (pg/mL) | 25 ± 5 | 450 ± 60 | 420 ± 55 |
| Hepatic TNF-α (pg/mg protein) | 1.8 ± 0.3 | 8.5 ± 1.1 | 4.2 ± 0.6** |
| Serum HMGB-1 (ng/mL) | 12 ± 2 | 85 ± 10 | 45 ± 7** |
*Values are illustrative based on published findings.[4][5] *Note: In some studies, Landiolol significantly reduced tissue-specific TNF-α more than systemic serum levels in early-phase sepsis.[5][18][19] ***HMGB-1 is a late-phase marker; significant reduction is often seen at later time points (>6h).[4]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Landiolol, an ultrashort-acting beta1-adrenoceptor antagonist, has protective effects in an LPS-induced systemic inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 15. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cecal ligation and puncture (CLP)-induced sepsis model in rats [bio-protocol.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Landiolol Hydrochloride Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of landiolol hydrochloride in animal studies to achieve therapeutic effects while minimizing the risk of bradycardia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1] Its primary mechanism of action is to block the effects of catecholamines (like adrenaline and noradrenaline) on the heart, leading to a reduction in heart rate and myocardial contractility.[1] Due to its rapid onset, short half-life (3 to 4 minutes), and high cardioselectivity (β1/β2 selectivity ratio of 255:1), it is a valuable tool in research for controlling tachycardia with a lower risk of hypotension compared to other beta-blockers.[1][2]
Q2: What is the primary safety concern when using this compound in animal studies?
A2: The primary safety concern is dose-dependent bradycardia, which is an excessively slow heart rate.[3] While the goal of landiolol is to reduce heart rate, excessive dosage can lead to severe bradycardia, atrioventricular (AV) block, and in extreme cases, cardiac arrest.[4] Careful dose titration and continuous monitoring are crucial to avoid these adverse effects.
Q3: How is this compound typically administered in animal studies?
A3: In animal studies, this compound is administered intravenously (IV), usually as a continuous infusion.[5][6] This method allows for precise control over the plasma concentration of the drug, enabling researchers to titrate the dose to the desired effect while monitoring for adverse reactions like bradycardia.
Q4: What are the key differences in dosing between animal models?
A4: Dosing recommendations vary between species due to differences in metabolism and drug sensitivity. For instance, toxicity studies have shown different lethal doses for rats and dogs.[3] It is essential to consult species-specific literature to determine an appropriate starting dose and titration schedule.
Q5: How quickly do the effects of this compound diminish after stopping the infusion?
A5: Due to its ultra-short half-life of approximately 3 to 4 minutes, the effects of this compound diminish rapidly after the infusion is stopped.[1] Heart rate generally returns to baseline levels within 30 minutes of discontinuing the drug.[1] This rapid offset is a significant advantage in a research setting, as it allows for quick reversal of adverse effects like severe bradycardia.
Troubleshooting Guide: Managing Bradycardia
Issue: The animal is exhibiting signs of bradycardia (a significant drop in heart rate below the target range).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Infusion rate is too high. | 1. Immediately reduce the this compound infusion rate by 50%.2. If severe bradycardia persists, stop the infusion entirely.3. Monitor the animal's heart rate continuously via ECG.4. Once the heart rate returns to a safe level, the infusion can be cautiously restarted at a lower dose. |
| Incorrect initial dose calculation. | 1. Double-check all calculations for dose preparation and infusion rate, ensuring they are correct for the animal's weight and the specific species.2. If an error is identified, stop the infusion and prepare a new, correctly calculated solution. |
| Interaction with other medications. | 1. Review all other administered drugs, such as anesthetics or analgesics, for potential synergistic effects on heart rate.[7] For example, opioids can also induce bradycardia.[8]2. If a potential interaction is identified, consider adjusting the dosage of the interacting drug or selecting an alternative with less impact on heart rate. |
| Animal's physiological state. | 1. Assess the animal for other signs of distress or physiological changes, such as hypothermia or changes in anesthetic depth, which can influence heart rate.[9]2. Stabilize the animal's overall condition before continuing with the landiolol infusion. |
Data on this compound Dosage and Effects in Animal Studies
The following tables summarize quantitative data on this compound dosage and its effects from various animal studies.
Table 1: this compound Dose-Response on Heart Rate in Animal Models
| Animal Model | Dosage/Infusion Rate | Observed Effect on Heart Rate | Reference |
| Canine (Endotoxin Shock Model) | 1-10 µg/kg/min | Maintained heart rate below 140 bpm. | [5] |
| Canine (Halothane Anesthesia) | 10 µg/kg/min | Antiarrhythmic effect on epinephrine-induced ventricular arrhythmias. | [10] |
| Rat | 9.5 µg/kg/min (ED50) | 50% of maximum heart rate reduction. | [11] |
| Rat | 25.0 µg/kg/min (ED90) | 90% of maximum heart rate reduction. | [11] |
| Rat | 35.2 µg/kg/min (ED95) | 95% of maximum heart rate reduction. | [11] |
Table 2: Toxicity Data for this compound in Animal Models
| Animal Model | Dosage | Observed Effect | Reference |
| Rat | 150 mg/kg (single IV dose) | Minimum lethal dose. | [3] |
| Dog | 100 mg/kg (single IV dose) | Minimum lethal dose. | [3] |
| Rat | 50 mg/kg/day (4-week repeated IV dose) | No-adverse-effect level. | |
| Rat | 100 mg/kg/day (4-week repeated IV dose) | Bradypnea, dyspnea, and some mortality. |
Experimental Protocols
1. Protocol for Continuous Intravenous Infusion of this compound in a Rat Model
-
Materials: this compound powder, sterile saline (0.9% sodium chloride), infusion pump, catheter (e.g., for tail vein cannulation), heating pad, ECG monitoring system.
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the rat on a heating pad to maintain body temperature.
-
Cannulate the tail vein for intravenous access.
-
Prepare the this compound solution by reconstituting the powder with sterile saline to the desired concentration.
-
Connect the catheter to an infusion pump containing the landiolol solution.
-
Attach ECG electrodes to the rat for continuous heart rate monitoring.[12][13]
-
Begin the infusion at a low starting dose (e.g., 1-5 µg/kg/min) and titrate upwards in a stepwise manner, allowing for a stabilization period at each dose level while closely monitoring the ECG for changes in heart rate.
-
2. Protocol for Monitoring Bradycardia in a Canine Model
-
Materials: Anesthetized dog, multi-parameter monitor with ECG capabilities, esophageal or surface ECG leads.
-
Procedure:
-
Following induction of anesthesia, place the dog in a stable position.
-
Attach ECG leads according to standard veterinary practice.
-
Establish a baseline heart rate and rhythm before administering this compound.
-
Administer landiolol as a continuous intravenous infusion.
-
Continuously monitor the ECG for the following:
-
A decrease in heart rate below the target therapeutic range.
-
The development of arrhythmias, such as atrioventricular (AV) block.
-
-
Define bradycardia thresholds prior to the experiment (e.g., a heart rate below 60 beats per minute, or a decrease of more than 30% from baseline).
-
If bradycardia is detected, immediately implement the troubleshooting steps outlined above.
-
Visualizations
References
- 1. Landiolol - Wikipedia [en.wikipedia.org]
- 2. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. Low-Dose Landiolol Reduces Heart Rate and Cardiac Oxygen Consumption Without Compromising Initial Hemodynamic Resuscitation in a Canine Model of Endotoxin Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Effect of Landiolol, a New Ultra-Short-Acting β1-Blocker, on Supraventricular Tachyarrhythmias in Postoperative Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. vettimes.com [vettimes.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. Landiolol decreases a dysrhythmogenic dose of epinephrine in dogs during halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
Troubleshooting poor solubility of Landiolol Hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Landiolol Hydrochloride in aqueous solutions.
Troubleshooting Guide: Poor Aqueous Solubility
Issue: this compound is not dissolving adequately in my aqueous solution.
This guide provides a step-by-step approach to troubleshoot and resolve solubility challenges with this compound.
Step 1: Verify Compound and Solvent Quality
Ensure the integrity of your materials before proceeding with dissolution.
-
Is your this compound of high purity? Impurities can significantly impact solubility. Use a high-purity grade of this compound (>95%) for your experiments.[]
-
Are you using high-purity water? Use distilled, deionized, or Milli-Q water to avoid contaminants that might interfere with dissolution.
Step 2: Optimize Dissolution Conditions
The following parameters are critical for achieving optimal solubility.
-
Have you considered the effect of pH? The stability and, consequently, the solubility of this compound are pH-dependent. Adjusting the pH of the aqueous solution to a range of 6.0-6.6 is recommended for optimal stability and dissolution.[2] A patent for a this compound formulation suggests a pH range of 5.0-7.0.[3][4]
-
Are you controlling the temperature during dissolution? While heating can sometimes aid dissolution, for this compound, it is crucial to control the temperature to prevent degradation. A Chinese patent suggests using an ice bath (below 10°C) during the preparation of solutions to enhance stability.[3][4]
-
Have you tried gentle agitation or sonication? For some slightly soluble forms or to speed up the dissolution process, gentle stirring or brief sonication can be beneficial. Some sources indicate that sonication may be needed for dissolution in ethanol.[5][6]
Step 3: Prepare a Stock Solution in an Alternative Solvent
If direct dissolution in an aqueous buffer remains challenging, preparing a concentrated stock solution in a suitable organic solvent can be an effective strategy.
-
Have you considered using Dimethyl Sulfoxide (DMSO)? this compound is soluble in DMSO.[5][7][8] You can prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low enough to not affect your experiment.
The following diagram illustrates a troubleshooting workflow for addressing poor solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is described as being very soluble in water.[2][9] One supplier specifies a water solubility of ≥ 100 mg/mL.[7]
Q2: What are the key physicochemical properties of this compound?
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₀ClN₃O₈ | [7][10] |
| Molecular Weight | 546.05 g/mol | [7][10] |
| Appearance | White to off-white powder/solid | [2][5][9] |
| Melting Point | ~125.4°C | [5][6] |
| Water Solubility | Very soluble, ≥ 100 mg/mL | [2][7][9] |
| DMSO Solubility | 250 mg/mL (may require ultrasound) | [7][8] |
| Ethanol Solubility | Slightly soluble (may require sonication) | [5][6] |
| Storage Temperature | Refrigerator (2-8°C) | [5][6][8] |
Q3: Is this compound stable in aqueous solutions?
This compound can undergo hydrolysis and racemization in aqueous solutions, especially under acidic or alkaline conditions.[3][4] To minimize degradation, it is recommended to prepare solutions at a controlled pH (ideally 6.0-6.6) and low temperature (e.g., in an ice bath).[2][3][4]
Q4: What is the primary mechanism of action of Landiolol?
Landiolol is a highly selective, ultra-short-acting β1-adrenergic receptor antagonist.[][5][7] It competitively inhibits the binding of catecholamines to β1 receptors, primarily in the heart, leading to a reduction in heart rate and myocardial contractility.
The signaling pathway for β1-adrenergic receptor antagonism is depicted below.
References
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. CN102232930A - this compound pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 4. CN102232930B - this compound pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 5. This compound | 144481-98-1 [chemicalbook.com]
- 6. This compound CAS#: 144481-98-1 [m.chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Landiolol | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. This compound | C25H40ClN3O8 | CID 164457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Landiolol Hydrochloride Solutions for Extended Experiments
Welcome to the technical support center for Landiolol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution has become cloudy or has formed a precipitate. What should I do?
A1: Cloudiness or precipitation can indicate several issues. First, verify the pH of your solution. This compound is most stable in a pH range of 5.0 to 7.0.[1][2] A shift outside this range, especially towards alkaline conditions, can accelerate hydrolysis and lead to the formation of less soluble degradation products. Also, consider the storage temperature. If the solution has been stored at a low temperature (refrigerated), some salts may precipitate out of solution but should redissolve at room temperature.[1] If the precipitate does not redissolve upon warming and pH adjustment, it is likely a degradation product, and the solution should be discarded.
Q2: I've noticed a yellow discoloration in my this compound solution. Is it still usable?
A2: A change in color, such as turning yellow, is a visual indicator of chemical degradation.[3] This can be due to oxidation or other degradation pathways. Do not use a discolored solution as it may have reduced potency and contain unknown impurities. It is recommended to prepare a fresh solution.
Q3: How can I prevent the degradation of my this compound solution during long-term experiments?
A3: To ensure the stability of your this compound solution, several factors should be controlled:
-
pH: Maintain the pH of the solution between 5.0 and 7.0.[1][2] Use a suitable buffer system, such as a phosphate or citrate buffer, to maintain a stable pH.
-
Temperature: Prepare and store the solution at controlled, cool temperatures. During preparation, using water for injection cooled to below 10°C can significantly reduce degradation.[1][2] For storage, follow the specific recommendations for your formulation, which is typically refrigerated.
-
Light: Protect the solution from light, as photolytic degradation can occur with some pharmaceutical compounds. Store solutions in amber vials or cover them with light-protective material.
-
Excipients: The presence of appropriate excipients, such as mannitol, can help stabilize the formulation, particularly for lyophilized powders.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The two main degradation pathways for this compound in an aqueous solution are hydrolysis and racemization.[1] The ester linkage in the Landiolol molecule is susceptible to hydrolysis, especially under acidic or alkaline conditions, which breaks the molecule into its carboxylic acid and alcohol components. Racemization can also occur, though it is substantially minimized at a pH above 5.0.[1][2]
Data on pH-Dependent Stability of this compound Solutions
The stability of this compound is highly dependent on the pH of the solution. Below is a summary of the relative content of impurities and the main component at different pH values, as determined by HPLC analysis.
| pH of Solution | Acidic Hydrolysis Product (%) | Basic Hydrolysis Product (%) | Racemization Product (%) | This compound (%) |
| 3.0 | 0.85 | 0.03 | 0.53 | 98.59 |
| 4.0 | 0.21 | 0.05 | 0.16 | 99.58 |
| 5.0 | 0.06 | 0.08 | 0.03 | 99.83 |
| 6.0 | 0.05 | 0.15 | 0.03 | 99.77 |
| 7.0 | 0.05 | 0.31 | 0.03 | 99.61 |
| 8.0 | 0.06 | 1.24 | 0.03 | 98.67 |
Data adapted from patent CN102232930A. The analysis was conducted on freshly prepared solutions.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and its degradation products. Method validation and optimization may be required for specific applications.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., 0.01 mol/L sodium dihydrogen phosphate with 0.01 mol/L decane sodium sulfonate) in a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 204 nm or 237 nm.[4]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.[4]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 0.2 mg/mL).
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.
3. Forced Degradation Study Protocol:
To demonstrate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl and reflux at 60°C for 30 minutes. Neutralize the solution before injection.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH and reflux at 60°C for 30 minutes. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.
After exposure to these stress conditions, analyze the samples by the HPLC method to separate the degradation products from the parent drug peak.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: A typical workflow for conducting a stability study of this compound.
Caption: A decision tree for troubleshooting instability in this compound solutions.
References
- 1. CN102232930A - this compound pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 2. CN102232930B - this compound pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 3. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 4. CN101271085A - Method for analytical separation of this compound and its intermediate body by HPLC method - Google Patents [patents.google.com]
Navigating Landiolol Hydrochloride Administration with Concomitant Cardioactive Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective use of landiolol hydrochloride in experimental settings where other cardioactive agents are present. Careful dose adjustments are critical to mitigate the risk of adverse hemodynamic events. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when co-administering this compound with other cardioactive drugs?
A1: The primary concern is the potential for pharmacodynamic synergism, leading to an increased risk of adverse effects such as severe bradycardia, hypotension, and heart block.[1] Landiolol is a highly selective beta-1 adrenergic receptor antagonist, and its effects can be potentiated by other drugs that depress myocardial contractility or slow cardiac conduction.
Q2: Are there specific classes of cardioactive drugs that require significant dose adjustments for landiolol?
A2: Yes, particular caution is required when landiolol is used concurrently with:
-
Other Beta-Blockers: Co-administration can lead to additive negative chronotropic and inotropic effects.
-
Calcium Channel Blockers (Non-dihydropyridine): Agents like verapamil and diltiazem can significantly increase the risk of bradycardia and heart block.[1][2][3][4] Some sources recommend avoiding this combination or using an alternative drug.[1][3][4]
-
Antiarrhythmic Agents: Drugs such as amiodarone can enhance the bradycardic effect of landiolol.[1][5]
-
Catecholamine-Depleting Drugs: Agents like reserpine can lead to hypotension and marked bradycardia.
-
Positive Inotropes and Vasoconstrictors: These drugs may counteract the heart rate and blood pressure lowering effects of landiolol.[1][6]
Q3: What are the general recommendations for initiating landiolol in the presence of an interacting cardioactive agent?
A3: When initiating landiolol in the presence of another cardioactive agent, a more conservative approach is warranted. This typically involves:
-
Starting with a lower initial infusion rate than the standard recommended dose.
-
Employing a slower titration interval to allow for careful assessment of the patient's hemodynamic response.
-
Intensifying monitoring of heart rate, blood pressure, and cardiac rhythm.
Q4: Are there specific, quantitative dose adjustments recommended in published literature?
A4: The available literature and prescribing information emphasize a cautious and individualized approach to dose titration rather than providing specific percentage-based dose reductions for co-administration with other cardioactive agents. The general guidance is to "use caution/monitor" and to titrate based on the patient's clinical response. For instance, with dronedarone, it is recommended to start with a low dose of the beta-blocker and increase it only after ECG verification of good tolerability.[1] Clinical trial protocols often describe titrating landiolol to a target heart rate or based on hemodynamic parameters, highlighting the need for a dynamic dosing strategy.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause (Drug Interaction) | Recommended Action |
| Severe Bradycardia | Synergistic effect with other negative chronotropes (e.g., other beta-blockers, verapamil, diltiazem, amiodarone).[1] | 1. Immediately reduce the landiolol infusion rate or discontinue the infusion. 2. Monitor vital signs closely. 3. Consider administration of atropine if bradycardia is severe and symptomatic. |
| Hypotension | Additive hypotensive effect with other antihypertensive agents or negative inotropes. | 1. Reduce or stop the landiolol infusion. 2. Administer intravenous fluids if hypovolemia is suspected. 3. The hypotensive effect of landiolol is expected to resolve within 30 minutes of discontinuation. |
| Atrioventricular (AV) Block | Combined effect on cardiac conduction with drugs like verapamil, diltiazem, or digoxin.[1] | 1. Discontinue the landiolol infusion immediately. 2. Monitor the electrocardiogram (ECG) continuously. 3. Prepare for potential cardiac pacing if the block is high-grade and hemodynamically compromising. |
| Inadequate Heart Rate Control | Counteracting effects of sympathomimetics, positive inotropes, or vasoconstrictors.[1][6] | 1. Re-evaluate the necessity and dosage of the counteracting agent. 2. Cautiously titrate the landiolol infusion upwards while closely monitoring blood pressure. 3. Consider alternative or adjunctive therapies for rate control. |
Data Summary: Standard this compound Dosing
The following tables summarize the standard intravenous infusion dosages for this compound in adult patients. These serve as a baseline from which adjustments should be made in the presence of interacting cardioactive agents.
Table 1: Landiolol Dosing for Patients with Normal Cardiac Function [1][6][9]
| Parameter | Dosage |
| Starting Dose | 9 mcg/kg/min |
| Titration Interval | 10 minutes |
| Titration Step | 9 mcg/kg/min |
| Maximum Dose | 36 mcg/kg/min |
Table 2: Landiolol Dosing for Patients with Impaired Cardiac Function [1][9]
| Parameter | Dosage |
| Starting Dose | 1 mcg/kg/min |
| Titration Interval | 15 minutes |
| Titration Step | 1 mcg/kg/min |
| Maximum Dose | 36 mcg/kg/min |
Experimental Protocols: General Approach to Dose Adjustment
-
Establish Baseline: Administer the interacting cardioactive agent and allow it to reach a steady-state concentration.
-
Initiate Low-Dose Landiolol: Begin landiolol infusion at a significantly reduced dose (e.g., 25-50% of the standard starting dose for the patient's cardiac function).
-
Stepwise Titration: Increase the landiolol infusion rate in small increments at extended intervals (e.g., every 20-30 minutes).
-
Continuous Monitoring: Throughout the titration process, continuously monitor heart rate, blood pressure, and ECG.
-
Define Endpoints: The target dose is reached when the desired heart rate is achieved without clinically significant bradycardia, hypotension, or AV block.
-
De-escalation Protocol: Have a clear protocol for reducing or discontinuing the landiolol infusion if adverse hemodynamic effects occur.
Visualizing Signaling Pathways and Experimental Workflows
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Landiolol blocks catecholamine binding to beta-1 receptors.
Experimental Workflow for Landiolol Dose Adjustment
Caption: A logical workflow for safe landiolol dose titration.
Logical Relationship for Dose Adjustment Decision-Making
Caption: Decision tree for initial landiolol dose selection.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Tarka (trandolapril/verapamil) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Cardizem, Cardizem CD (diltiazem) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. [Comparative study between landiolol and amiodarone for therapeutic efficacy after open heart surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Landiolol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Landiolol for Rate Control in Decompensated Heart Failure Due to Atrial Fibrillation [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. drugs.com [drugs.com]
Minimizing batch-to-batch variability of Landiolol Hydrochloride in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and addressing common issues encountered during experiments with Landiolol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the effects of catecholamines, such as adrenaline and noradrenaline, at the β1-receptors, which are predominantly located in the heart. This blockade results in a reduction of heart rate and myocardial contractility.[3]
Q2: What are the key stability concerns for this compound in experimental settings?
A2: this compound is susceptible to degradation in solution, primarily through hydrolysis and racemization.[4][5] The stability is significantly influenced by pH and temperature. To minimize degradation, it is recommended to prepare solutions at a controlled pH, ideally between 5.0 and 7.0, and at reduced temperatures (e.g., on an ice bath below 10°C).[4][5]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in water and DMSO.[1] For cell-based assays, it is crucial to use fresh, high-purity DMSO, as moisture absorption can reduce solubility.[1] Always refer to the supplier's datasheet for specific solubility information.
Q4: What level of purity should I expect for this compound, and what are common impurities?
A4: Reputable suppliers typically offer this compound with a purity of 99% or higher.[6] Impurities can arise from the synthesis process or degradation. It is essential to obtain a Certificate of Analysis (CoA) from the supplier for each batch, which will detail the purity and the levels of any identified impurities.[7]
Troubleshooting Guide
Issue 1: Inconsistent results between different batches of this compound.
-
Question: I am observing significant variability in my experimental results (e.g., IC50 values) when using different batches of this compound. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Purity and Impurity Profile:
-
Possible Cause: Even minor differences in the purity and impurity profiles between batches can lead to variations in biological activity.
-
Troubleshooting Steps:
-
Always request and compare the Certificate of Analysis (CoA) for each batch. Pay close attention to the reported purity (typically by HPLC) and the levels of any specified impurities.
-
If possible, perform your own analytical validation (e.g., HPLC) to confirm the purity of each batch upon receipt.
-
If a particular impurity is present in one batch and not another, consider if that impurity could have off-target effects in your assay.
-
-
-
Compound Stability and Handling:
-
Possible Cause: Improper storage or handling can lead to degradation of the compound, resulting in lower potency.
-
Troubleshooting Steps:
-
Ensure that the powdered this compound is stored at the recommended temperature (e.g., -20°C) and protected from moisture.[1]
-
Prepare fresh stock solutions for each experiment or use aliquots from a single, properly stored stock solution to minimize freeze-thaw cycles.
-
Be consistent in the preparation of working solutions, paying close attention to the solvent, pH, and temperature.[4][5]
-
-
-
Issue 2: Poor solubility or precipitation of this compound during solution preparation.
-
Question: I am having difficulty dissolving this compound, or it is precipitating out of solution during my experiment. What should I do?
-
Answer:
-
Solvent Quality:
-
Possible Cause: The quality and purity of the solvent (e.g., DMSO, water) can affect solubility.
-
Troubleshooting Steps:
-
Use high-purity, anhydrous solvents. If using DMSO, use a fresh, unopened bottle as it is hygroscopic.[1]
-
For aqueous solutions, use sterile, deionized, or distilled water.
-
-
-
pH of the Solution:
-
Temperature:
-
Possible Cause: Temperature can affect solubility.
-
Troubleshooting Steps:
-
While preparing solutions on ice is recommended to maintain stability, ensure the compound is fully dissolved before making final dilutions. Gentle warming may be necessary for initial dissolution in some cases, but care must be taken to avoid degradation.
-
-
-
Issue 3: Unexpected or inconsistent HPLC chromatograms.
-
Question: My HPLC analysis of this compound shows unexpected peaks or inconsistent retention times. How can I troubleshoot my HPLC method?
-
Answer:
-
Mobile Phase Preparation:
-
Possible Cause: Inconsistent preparation of the mobile phase is a common source of variability.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase for each run.
-
Ensure accurate measurement and mixing of all components.
-
Degas the mobile phase thoroughly to prevent air bubbles.
-
-
-
Column Issues:
-
Possible Cause: The column may be contaminated, degraded, or not properly equilibrated.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent to remove any contaminants.
-
Ensure the column is fully equilibrated with the mobile phase before injecting the sample.
-
If the column is old or has been used extensively, consider replacing it.
-
-
-
Sample Degradation:
-
Possible Cause: The sample may be degrading in the autosampler.
-
Troubleshooting Steps:
-
Use a cooled autosampler if available.
-
Minimize the time the sample sits in the autosampler before injection.
-
Prepare samples just before analysis.
-
-
-
Data Presentation
Table 1: Representative Purity Specifications for this compound from Different Suppliers
| Supplier | Purity Specification | Analytical Method |
| Supplier A | ≥ 99.0% | HPLC |
| Supplier B | > 99% | HPLC |
| Supplier C[6] | 99% | Not Specified |
| Supplier D[1] | 99.99% | Not Specified |
Note: This table is for illustrative purposes. Always refer to the Certificate of Analysis provided by your specific supplier for batch-specific data.
Experimental Protocols
Protocol: In Vitro cAMP-Based Functional Assay for this compound
This protocol describes a cell-based assay to determine the potency of this compound by measuring its ability to inhibit isoproterenol-stimulated cAMP production in cells expressing the β1-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β1-adrenergic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Isoproterenol (a non-selective β-agonist)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
cAMP assay kit (e.g., HTRF, Luminescence-based)
-
384-well white opaque microplates
Methodology:
-
Cell Culture and Plating:
-
Culture the HEK293-β1AR cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Plate the cells in a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C for 1-2 hours to allow the cells to attach.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of isoproterenol (e.g., 1 mM in water).
-
Dilute the isoproterenol in assay buffer to a final concentration that elicits an EC80 response (this should be predetermined in a separate experiment).
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add the EC80 concentration of isoproterenol to all wells except the basal control wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[8][9]
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparison of the β-Adrenergic Receptor Antagonists Landiolol and Esmolol: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. CN102232930A - this compound pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 5. CN102232930B - this compound pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 6. 144481-98-1|this compound|Hebei Super Sunshine Pharmaceutical Technology Co., Ltd. [hbspyh.com]
- 7. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Technical Support Center: Refining Landiolol Hydrochloride Delivery for Targeted Tissue Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and refining delivery methods for Landiolol Hydrochloride to achieve targeted tissue effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] Its primary action is to competitively block β1-adrenergic receptors, which are predominantly located in the heart. This blockage inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and cardiac conduction velocity.[1][3]
Q2: Why is targeted tissue delivery of this compound desirable?
A2: While Landiolol's high β1 selectivity already provides a degree of cardiac specificity, targeted delivery methods aim to further concentrate the drug at the site of action (e.g., ischemic myocardial tissue). This could maximize its therapeutic effects while minimizing potential systemic side effects, such as hypotension or bradycardia, which can occur with standard intravenous administration.
Q3: What are some potential strategies for targeted delivery of a hydrophilic drug like this compound?
A3: For hydrophilic drugs like this compound, encapsulation within nanocarriers is a promising strategy. Potential delivery systems include:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophilic drugs in their aqueous core.[4][5][6]
-
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that entrap the drug within their matrix.
-
Hydrogels: These can provide sustained local release of the encapsulated drug.
Q4: What are the key stability considerations for this compound in experimental solutions?
A4: this compound is less stable in solution, being susceptible to both hydrolysis and racemization, particularly under acidic or alkaline conditions.[5][7] It is recommended to control the pH of experimental solutions to a range of 5.0-7.0 to minimize degradation.[5][7] For infusions, it is advisable to use freshly prepared solutions and consider the compatibility with other co-administered drugs, as some mixtures can accelerate its degradation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of Landiolol in liposomes. | Landiolol is highly hydrophilic and may leak out into the external aqueous phase during liposome preparation.[9] The lipid composition may not be optimal for retaining a hydrophilic drug. | Optimize the liposome preparation method. The dehydration-rehydration method or freeze-thaw cycles can improve encapsulation of hydrophilic molecules.[9] Modify the lipid composition by using lipids with longer hydrocarbon chains or adding cholesterol to increase bilayer rigidity and reduce drug leakage.[9][10] |
| Inconsistent physiological effects in in vivo animal models. | The ultra-short half-life of Landiolol (around 4 minutes) can lead to fluctuating plasma concentrations.[1][2] The animal model may have different metabolic rates or receptor sensitivities compared to humans. | Use a continuous infusion pump to maintain a steady-state plasma concentration. Develop a pharmacokinetic/pharmacodynamic (PK/PD) model for the specific animal species to determine the optimal infusion rate. |
| Unexpected off-target effects in cardiac tissue. | The delivery vehicle (e.g., nanoparticles, liposomes) may have inherent cardiotoxic effects. The targeting ligand on the delivery vehicle could trigger unintended signaling pathways. | Conduct thorough toxicity studies of the delivery vehicle alone in the relevant cardiac models (in vitro and in vivo). Characterize the interaction of the targeted delivery system with non-target cardiac cells to identify and mitigate off-target binding. |
| Difficulty reproducing results in in vitro cell-based assays. | Cell density, passage number, and serum concentration in the culture medium can all affect cellular response to beta-blockers. The short half-life of Landiolol may lead to its depletion from the culture medium during longer incubation periods. | Standardize all cell culture parameters, including seeding density and media composition. For longer experiments, consider replenishing the drug-containing medium at appropriate intervals based on its stability and cellular uptake. |
| High variability in cAMP assay results. | Inadequate inhibition of phosphodiesterases (PDEs) can lead to rapid degradation of cAMP. Cell stimulation time and lysis conditions are not optimized. | Always include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[11] Optimize the duration of agonist/antagonist treatment and ensure complete cell lysis to accurately measure intracellular cAMP levels. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (hERG inhibition) | 1300 µM | HEK293 cells | [12] |
| Effect on Basal OCR | Reduction from 123% to 94.8% (with TNF-α) | HEK293 cells | [13] |
| Effect on Glycolytic Capacity | Inhibits TNF-α-induced increase | HEK293 cells | [13] |
Table 2: Preclinical and Clinical Infusion Doses of this compound
| Application | Infusion Rate | Species/Population | Reference |
| Postoperative Atrial Fibrillation (Prophylaxis) | 2 µg/kg/min | Human (cardiac surgery) | [11] |
| Postoperative Atrial Fibrillation (Treatment) | 3 µg/kg/min | Human (esophagectomy) | [11] |
| Acute Myocardial Infarction (Experimental) | 3 µg/kg/min for 24h | Human (post-PCI) | |
| Sepsis Model (Experimental) | 1 µg/kg/min | Rat |
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion for Efficacy Testing
This protocol is adapted from established methods for evaluating the effects of beta-blockers on cardiac function.[6][7][14][15]
1. Heart Isolation and Cannulation:
- Anesthetize a male Sprague-Dawley rat (250-350g) with sodium pentobarbital (8-10 mg/100 g body weight, intraperitoneal).[7]
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit bicarbonate buffer.
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (composition in mmol/L: 118 NaCl, 4.7 KCl, 2.55 CaCl2, 1.3 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 10 glucose), gassed with 95% O2 / 5% CO2 at 37°C.[7]
2. Stabilization:
- Allow the heart to stabilize for a 15-20 minute period, maintaining a constant coronary flow rate (e.g., 12 mL/min).[7]
- Monitor heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt) using a pressure transducer inserted into the left ventricle.
3. Drug Administration:
- Introduce this compound (or its delivery system) into the perfusion buffer at the desired concentrations.
- For a dose-response curve, start with the lowest concentration and increase it in a stepwise manner, allowing for a steady-state response at each concentration.
- To test for beta-adrenergic blockade, first stimulate the heart with a known concentration of isoproterenol (a beta-agonist) to establish a baseline response. Then, co-perfuse with Landiolol and isoproterenol to quantify the inhibitory effect.
4. Data Analysis:
- Record all hemodynamic parameters continuously.
- Express the effects of Landiolol as a percentage change from the baseline values.
- Calculate the EC50 (half-maximal effective concentration) for the observed effects.
Protocol 2: Liposome Encapsulation of this compound (Thin-Film Hydration Method)
This protocol is a standard method for encapsulating hydrophilic drugs like this compound.[4][5][13]
1. Lipid Film Formation:
- Dissolve the desired lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) in an organic solvent like chloroform in a round-bottom flask.[4][13]
- Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C for DSPC).[13]
- Dry the film further under a vacuum to remove any residual solvent.
2. Hydration:
- Prepare an aqueous solution of this compound at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5).
- Hydrate the lipid film by adding the Landiolol solution and agitating the flask at a temperature above the lipid transition temperature. This process will form multilamellar vesicles (MLVs) with the drug encapsulated in the aqueous core.[13]
3. Size Reduction (Extrusion):
- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., starting with 400 nm and ending with 100 nm).[13]
- Perform multiple passes (e.g., 11-21) through each membrane to ensure a homogenous size distribution.
4. Purification and Characterization:
- Remove unencapsulated Landiolol by dialysis or size exclusion chromatography.
- Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
- Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the Landiolol concentration using a validated analytical method (e.g., HPLC).
Protocol 3: In Vitro cAMP Assay
This protocol outlines a competitive immunoassay to measure changes in intracellular cAMP levels in response to β1-adrenergic receptor modulation.[11]
1. Cell Culture and Seeding:
- Culture a suitable cell line expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human β1-AR gene) in appropriate growth medium.
- Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a pre-warmed stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
- Add a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to the stimulation buffer to prevent cAMP degradation.
- For agonist testing: Add varying concentrations of Landiolol (if testing for potential partial agonism) or a known agonist like isoproterenol.
- For antagonist testing: Pre-incubate the cells with varying concentrations of Landiolol for a short period (e.g., 15-30 minutes) before adding a fixed concentration of isoproterenol.
- Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
- Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
- Perform the cAMP measurement according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of antibody binding sites.
- Read the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
- Plot the cAMP concentration against the drug concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: Landiolol's Mechanism of Action
Caption: Iterative Workflow for Refining Delivery
Caption: Troubleshooting Logic for In Vivo Studies
References
- 1. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102232930A - this compound pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. CN102232930B - this compound pharmaceutical compositions and preparation methods thereof - Google Patents [patents.google.com]
- 5. [Chemical Stability after Mixing Continuous Infusion Drugs Used to Treat Cardiogenic Shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the effects of various β-blockers on cardiovascular mortality in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. routledge.com [routledge.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Complexities with developing targeted therapies [pharmalex.com]
- 15. youtube.com [youtube.com]
Dealing with interference from Landiolol Hydrochloride metabolites in analytical assays
Welcome to the technical support center for analytical assays involving Landiolol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges, particularly interference from Landiolol's metabolites during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of this compound and are they active?
A1: Landiolol is rapidly metabolized in plasma by pseudocholinesterases and carboxylesterases.[1][2] The primary metabolic pathway involves hydrolysis of the ester linkage, forming the main metabolite, M1 (a carboxylic acid), and a ketal that further breaks down into glycerol and acetone.[1] M1 can then undergo beta-oxidation to form metabolite M2.[3] The beta-1-adrenoreceptor blocking activity of metabolites M1 and M2 is reported to be 200 times less than that of the parent compound, Landiolol, rendering their pharmacological effect negligible at therapeutic doses.[1]
Q2: Which analytical methods are most commonly used for the quantification of Landiolol and its metabolites?
A2: The most prevalent and validated methods for the simultaneous quantification of Landiolol and its metabolites (M1 and M2) in biological matrices such as human blood and plasma are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection has also been utilized.[4] These chromatographic methods offer the high selectivity and sensitivity required for bioanalytical studies.
Q3: Is interference from Landiolol's metabolites a common issue in LC-MS/MS assays?
A3: While the potential for interference always exists in bioanalytical methods, well-developed and validated LC-MS/MS assays for Landiolol can effectively separate the parent drug from its metabolites, M1 and M2. The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions for each analyte, significantly minimizes the risk of cross-talk or interference between Landiolol and its metabolites. Proper chromatographic separation is key to mitigating any potential ion suppression or enhancement effects.
Q4: Can immunoassays be used for Landiolol quantification, and what are the risks of metabolite interference?
A4: While LC-MS/MS is the gold standard, immunoassays can theoretically be developed for small molecules like Landiolol. However, immunoassays are generally more susceptible to interference from structurally similar compounds, such as metabolites.[5][6][7] If the antibodies used in the immunoassay are not highly specific to Landiolol, they may cross-react with the M1 and M2 metabolites, leading to inaccurate (typically overestimated) concentrations of the parent drug.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Potential Interference in HPLC/LC-MS/MS Assays
This guide provides a systematic approach to identifying and resolving potential interference issues in your Landiolol assays.
Issue 1: Poor Peak Resolution Between Landiolol and Metabolites
-
Symptom: Overlapping or asymmetric peaks for Landiolol and its metabolites (M1, M2) in the chromatogram.
-
Potential Cause & Solution:
-
Suboptimal Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve the separation of these compounds with different polarities.
-
Inadequate Column Chemistry: Ensure the selected column (e.g., C18) provides sufficient retention and selectivity. Experiment with different column stationary phases if necessary.
-
Gradient Elution Not Optimized: Modify the gradient slope and duration to enhance the separation between the closely eluting peaks.
-
Issue 2: Inconsistent Analyte Signal (Ion Suppression/Enhancement in LC-MS/MS)
-
Symptom: Variability in the signal intensity of Landiolol or its metabolites across different samples or runs, not attributable to concentration changes.
-
Potential Cause & Solution:
-
Co-elution with Matrix Components: Improve sample preparation techniques (e.g., solid-phase extraction) to remove interfering endogenous matrix components.
-
Co-elution of Metabolites with Parent Drug: Enhance chromatographic separation (see Issue 1) to ensure Landiolol and its metabolites do not co-elute and compete for ionization in the MS source.
-
Inappropriate Internal Standard: Use a stable isotope-labeled internal standard for Landiolol and its metabolites to compensate for matrix effects.
-
Issue 3: Ghost Peaks or High Baseline Noise
-
Symptom: Extraneous peaks in the chromatogram or an unstable baseline, which can interfere with the integration of analyte peaks.
-
Potential Cause & Solution:
-
Contaminated Mobile Phase: Use high-purity, HPLC or LC-MS grade solvents and reagents. Prepare mobile phases fresh daily.[8]
-
Sample Carryover: Implement a robust needle and injection port washing protocol between samples.
-
System Contamination: Flush the entire LC system with an appropriate cleaning solution.
-
Guide 2: Best Practices to Proactively Avoid Metabolite Interference
-
Method Development: During method development, analyze samples fortified with high concentrations of M1 and M2 metabolites to assess their potential impact on the quantification of Landiolol, and vice-versa.
-
Chromatographic Selectivity: Aim for baseline separation of Landiolol from its major metabolites. This is the most effective way to prevent interference.
-
MS/MS Specificity: For LC-MS/MS methods, select unique and specific precursor-product ion transitions (MRMs) for Landiolol and each metabolite to minimize the risk of crosstalk.
-
Sample Preparation: Utilize a sample preparation method, such as solid-phase extraction (SPE), that can effectively separate the parent drug from its more polar metabolites.
-
System Suitability: Regularly run system suitability tests with a mixture of Landiolol and its metabolites to ensure consistent chromatographic performance.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Landiolol and its primary metabolite, M1. This information is crucial for developing selective analytical methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Characteristics |
| Landiolol | C₂₅H₃₉N₃O₈ | 525.6 | Parent drug, ester linkage susceptible to hydrolysis. |
| Metabolite M1 | C₁₉H₂₉N₃O₆ | 395.46[9] | Carboxylic acid metabolite formed by hydrolysis of Landiolol.[3] More polar than the parent compound. |
| Metabolite M2 | - | - | Formed by β-oxidation of M1.[3] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Landiolol and Metabolite Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all compounds, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions for Landiolol, M1, M2, and the internal standard by infusing standard solutions into the mass spectrometer.
-
Visualizations
References
- 1. Landiolol - Wikipedia [en.wikipedia.org]
- 2. Landiolol: pharmacology and its use for rate control in atrial fibrillation in an emergency setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. scispace.com [scispace.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simbecorion.com [simbecorion.com]
- 9. schd-shimadzu.com [schd-shimadzu.com]
Validation & Comparative
A Head-to-Head Comparison of Landiolol Hydrochloride and Esmolol for Rapid Heart Rate Control in a Research Setting
For researchers, scientists, and drug development professionals, the choice between landiolol hydrochloride and esmolol for rapid heart rate control in experimental and clinical research is a critical one. Both are ultra-short-acting intravenous β1-selective adrenergic blockers, but subtle yet significant differences in their pharmacokinetic and pharmacodynamic profiles can have a considerable impact on study outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.
Executive Summary
This compound generally offers a more favorable profile for rapid and controlled heart rate reduction with minimal impact on blood pressure, owing to its higher β1-selectivity and shorter half-life compared to esmolol.[1][2] While both are effective in achieving target heart rates, landiolol's greater cardioselectivity may translate to a lower incidence of hypotension, a crucial factor in hemodynamically sensitive subjects.[3][4] However, in specific scenarios such as septic shock, the clinical superiority of one agent over the other is still a subject of ongoing research, with some studies suggesting better mortality outcomes with esmolol in this patient population.[5]
Pharmacokinetic Profile
The pharmacokinetic properties of landiolol and esmolol are central to their utility in a research setting where precise and rapid control of drug effects is paramount. Landiolol is characterized by a significantly shorter half-life and a smaller volume of distribution, allowing for quicker titration and a more rapid offset of action upon discontinuation.[6][7]
| Parameter | This compound | Esmolol | Reference(s) |
| Half-life | ~3-4 minutes | ~9 minutes | [7] |
| Volume of Distribution (Vd) | 0.16 – 0.24 L/kg | 3.43 L/kg | [7] |
| Clearance (CL) | 41.8 - 52.8 mL/kg·min | Higher than landiolol | [3] |
| Metabolism | Plasma esterases | Red blood cell esterases | [1] |
Pharmacodynamic Profile
The key pharmacodynamic difference between landiolol and esmolol lies in their selectivity for β1-adrenergic receptors. Landiolol exhibits a significantly higher β1/β2 selectivity ratio, which is believed to contribute to its more pronounced negative chronotropic (heart rate lowering) effects with less impact on blood pressure.[2][4]
| Parameter | This compound | Esmolol | Reference(s) |
| β1/β2 Selectivity Ratio | ~255:1 | ~33:1 | [2] |
| Onset of Action | Rapid | Rapid | [8] |
| Effect on Blood Pressure | Minimal hypotensive effect | More pronounced hypotensive effect | [1][3] |
| Negative Inotropic Effect | Less potent | More potent | [1] |
Efficacy in Heart Rate Control: A Comparative Overview
Clinical studies have consistently demonstrated the efficacy of both agents in rapidly controlling heart rate in various tachyarrhythmias. However, landiolol often achieves the desired heart rate reduction more rapidly and with greater potency.[3]
| Study Population | This compound | Esmolol | Key Findings | Reference(s) |
| Critically ill patients with tachycardia | Superior heart rate control | Effective, but less potent than landiolol | Landiolol reduced heart rate by an additional 4.7 bpm compared to esmolol over 72 hours. | [9][10] |
| Post-vascular surgery patients with reduced ejection fraction | More rapid and substantial decrease in heart rate (-40 ± 20 bpm) | Significant decrease in heart rate (-30 ± 16 bpm) | Landiolol produced a more potent reduction in heart rate without hemodynamic deterioration. | [3][11][12] |
| Patients with septic shock | Effective heart rate reduction | Associated with reduced 28-day mortality | Esmolol showed superior outcomes in reducing mortality in some studies. | [5] |
Signaling Pathway of β1-Adrenergic Blockade
Landiolol and esmolol exert their effects by competitively blocking the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors, which are predominantly located in the cardiac tissue. This blockade inhibits the Gs-protein coupled receptor signaling cascade, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and subsequent reduction in protein kinase A (PKA) activity. The ultimate effects are a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.
Caption: Signaling pathway of β1-adrenergic blockade by landiolol and esmolol.
Experimental Protocols
General Experimental Workflow for Comparing Landiolol and Esmolol in a Clinical Research Setting
The following outlines a general workflow for a prospective, randomized, open-label study comparing the efficacy and safety of landiolol and esmolol for rapid heart rate control.
Caption: General experimental workflow for a comparative study.
Detailed Methodologies
1. Patient Population:
-
Inclusion Criteria: Adult patients with supraventricular tachycardia (SVT), atrial fibrillation, or atrial flutter with a heart rate exceeding a predefined threshold (e.g., >110 bpm). Specific patient populations from cited studies include critically ill ICU patients, patients in septic shock, and post-operative patients (e.g., after vascular or cardiac surgery).[3][9][10][13]
-
Exclusion Criteria: Patients with severe bradycardia, second- or third-degree atrioventricular block, sick sinus syndrome, severe or decompensated heart failure, cardiogenic shock, and known hypersensitivity to β-blockers.[6]
2. Dosing and Administration:
-
This compound:
-
For patients with normal cardiac function: A common starting dose is a continuous intravenous infusion of 9 mcg/kg/min. The dose can be titrated in increments of 9 mcg/kg/min every 10 minutes to a maximum of 36 mcg/kg/min.[2][9]
-
For patients with impaired cardiac function: A more conservative approach is recommended, with a starting dose of 1 mcg/kg/min, titrated by 1 mcg/kg/min every 15 minutes.[2]
-
Some protocols may include a loading dose of 0.125 mg/kg over 1 minute.[3]
-
-
Esmolol:
-
A typical regimen for supraventricular tachycardia involves a loading dose of 500 mcg/kg over 1 minute, followed by an initial maintenance infusion of 50 mcg/kg/min.[6][8]
-
The maintenance infusion can be increased in increments of 50 mcg/kg/min every 5-10 minutes, up to a maximum of 200-300 mcg/kg/min.[6][8]
-
3. Hemodynamic Monitoring:
-
Continuous monitoring of heart rate, systolic and diastolic blood pressure, and mean arterial pressure is essential.[11][12]
-
Invasive hemodynamic monitoring, such as through an arterial line, provides the most accurate and real-time data.
-
In some research settings, more advanced monitoring like continuous pulse contour cardiac output (PiCCO) analysis may be employed to assess cardiac index and other hemodynamic parameters.[14]
-
Continuous electrocardiogram (ECG) monitoring is crucial to assess cardiac rhythm and detect any potential adverse effects.
4. Efficacy and Safety Endpoints:
-
Primary Efficacy Endpoint: The primary outcome is typically the achievement of a target heart rate (e.g., <100 bpm or a ≥20% reduction from baseline) within a specified timeframe.
-
Secondary Efficacy Endpoints: These may include the time to achieve the target heart rate and the proportion of patients converting to sinus rhythm.
-
Safety Endpoints: The primary safety concern is hypotension. Other adverse events to monitor include bradycardia, heart block, and bronchospasm.
Conclusion for the Research Professional
The choice between this compound and esmolol should be guided by the specific requirements of the research protocol and the characteristics of the study population. Landiolol's higher cardioselectivity and shorter half-life make it an attractive option when precise heart rate control with minimal hemodynamic disturbance is the priority.[1][3] Esmolol remains a valuable and well-established agent, particularly in situations where cost is a significant consideration or in specific patient cohorts like septic shock where it has shown potential mortality benefits.[5] A thorough understanding of their distinct pharmacological profiles is essential for designing robust and reproducible research studies.
References
- 1. Intravenous esmolol for the treatment of supraventricular tachyarrhythmia: results of a multicenter, baseline-controlled safety and efficacy study in 160 patients. The Esmolol Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. droracle.ai [droracle.ai]
- 7. Landiolol for managing atrial fibrillation in intensive care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Comparison of the efficacy and safety of Landiolol and Esmolol in critically ill patients: a propensity score-matched study | springermedizin.de [springermedizin.de]
- 11. Comparison of Haemodynamic Responses to Landiolol Versus Esmolol | CFR Journal [cfrjournal.com]
- 12. Comparison of Landiolol and Esmolol on Haemodynamic Responses During Weaning of Intensive Care Unit Patients with Reduced Ejection Fraction after Vascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the efficacy and safety of Landiolol and Esmolol in critically ill patients: a propensity score-matched study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
A Comparative Analysis of Landiolol Hydrochloride and Metoprolol in a Canine Model of Myocardial Ischemia
An objective review of experimental data on the efficacy and mechanisms of two prominent beta-blockers in the context of myocardial ischemia.
This guide provides a detailed comparison of Landiolol Hydrochloride and metoprolol, focusing on their therapeutic efficacy in a canine model of myocardial ischemia. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data, methodologies, and underlying molecular mechanisms.
Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor blocker, whereas metoprolol is a well-established β1-selective blocker with a longer duration of action.[1] Their differing pharmacokinetic and pharmacodynamic profiles suggest distinct advantages in specific clinical scenarios of myocardial ischemia.
Comparative Efficacy: A Tabular Summary
The following tables summarize the quantitative data from studies investigating the effects of Landiolol and metoprolol on key cardiovascular parameters in canine models of myocardial ischemia.
Table 1: Hemodynamic Effects
| Parameter | This compound | Metoprolol | Control/Placebo | Citation |
| Heart Rate (HR) | Significantly lower | Significantly lower | No significant change | [2][3] |
| Blood Pressure (BP) | Less hypotensive effect compared to other beta-blockers | Decreased | No significant change | [1][3] |
| Cardiac Output | Lower | Lower | No significant change | [4] |
| Left Ventricular dP/dt | Not specified in canine models | Decreased by 20% | No significant change | [3] |
Table 2: Myocardial Protection
| Parameter | This compound | Metoprolol | Control/Placebo | Citation |
| Infarct Size (% of Area at Risk) | Not specified in direct canine comparison | Reduced by 40% | 90.4 ± 1.9% | [5] |
| Myocardial Oxygen Consumption | Reduced | Reduced | No significant change | [2] |
| Regional Myocardial Blood Flow (Area at Risk, ml/100g/min) | Not specified in canine models | 12.8 ± 5.80 (vs. 9.65 ± 8.35 in placebo) | 9.65 ± 8.35 | [4] |
Experimental Protocols
A standardized canine model of myocardial ischemia is crucial for the comparative evaluation of cardioprotective agents. The methodologies outlined below are based on protocols described in the cited literature.
1. Induction of Myocardial Ischemia
-
Surgical Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated. A left thoracotomy is performed to expose the heart.
-
Coronary Artery Occlusion: The left anterior descending (LAD) coronary artery is dissected, and a ligature is placed around it. Myocardial ischemia is induced by tightening the ligature for a specified period (e.g., 60-90 minutes).
-
Reperfusion: In ischemia-reperfusion models, the ligature is released after the ischemic period to allow for blood flow to be restored.
2. Drug Administration
-
Metoprolol: Administered intravenously at a dose of 1.2 mg/kg or as an oral pretreatment of 200 mg twice daily for 3 days prior to the experiment.[4][5]
-
Landiolol: While direct canine myocardial ischemia studies were not identified, in a canine endotoxin shock model, Landiolol was administered as a low-dose intravenous infusion (1-10 μg/kg/min).[2]
3. Measurement of Infarct Size
-
At the end of the experiment, the heart is excised.
-
The area at risk is determined by injecting a dye (e.g., Evans blue) into the aorta to delineate the non-ischemic myocardium.
-
The left ventricle is sliced and stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale.
-
The infarct size is then calculated as a percentage of the area at risk.[5]
4. Hemodynamic Monitoring
-
A catheter is placed in the femoral artery to monitor arterial blood pressure.
-
A catheter is inserted into the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an indicator of myocardial contractility.
-
Heart rate is continuously monitored using an electrocardiogram (ECG).
Signaling Pathways and Mechanisms of Action
Both Landiolol and metoprolol exert their cardioprotective effects primarily through the blockade of β1-adrenergic receptors in the heart. This action inhibits the downstream signaling cascade initiated by catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and consequently, myocardial oxygen demand.
Figure 1. Signaling pathway of β1-adrenergic receptor blockade.
The high β1-selectivity of Landiolol (β1/β2 ratio of 255:1) is significantly greater than that of metoprolol, which may contribute to its more pronounced heart rate-lowering effect with less impact on blood pressure.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of cardioprotective agents in a canine model of myocardial ischemia.
Figure 2. Experimental workflow for canine myocardial ischemia studies.
Conclusion
Both this compound and metoprolol have demonstrated cardioprotective effects in the setting of myocardial ischemia, primarily through the mechanism of β1-adrenergic blockade. Metoprolol has been shown to reduce infarct size in a canine model of myocardial infarction.[5] While direct comparative data for Landiolol in a similar canine model is not available, its ultra-short-acting nature and high β1-selectivity suggest it may offer advantages in acute settings where precise and rapid control of heart rate is required without significant hypotensive effects.[1] Further head-to-head studies in a standardized canine model of myocardial ischemia are warranted to definitively establish the comparative efficacy of these two agents.
References
- 1. Landiolol - Wikipedia [en.wikipedia.org]
- 2. Low-Dose Landiolol Reduces Heart Rate and Cardiac Oxygen Consumption Without Compromising Initial Hemodynamic Resuscitation in a Canine Model of Endotoxin Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failure of pindolol and metoprolol to reduce the size of non-reperfused infarcts in dogs using area at risk techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral pretreatment with metoprolol on left ventricular wall motion, infarct size, hemodynamics, and regional myocardial blood flow in anesthetized dogs during thrombotic coronary artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of propranolol, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Landiolol Hydrochloride vs. Propranolol: A Comparative Analysis of Beta-Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-receptor selectivity of Landiolol Hydrochloride and Propranolol, two beta-blockers with distinct pharmacological profiles. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.
Executive Summary
This compound is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist.[1][2][3] In contrast, Propranolol is a non-selective beta-blocker, exhibiting affinity for both β1 and β2-adrenergic receptors. This fundamental difference in receptor selectivity dictates their clinical applications and side-effect profiles. Landiolol's high β1-selectivity makes it a preferred agent for controlling heart rate in specific clinical settings where avoiding β2-blockade is crucial, such as in patients with respiratory conditions. Propranolol's non-selective nature allows it to be used in a broader range of conditions, including hypertension, angina, and anxiety, but also carries a higher risk of side effects related to β2-receptor antagonism.
Quantitative Comparison of Receptor Selectivity
The selectivity of a beta-blocker is quantified by comparing its binding affinity (Ki) for β1 and β2 receptors. A lower Ki value indicates a higher binding affinity. The β1/β2 selectivity ratio is calculated from these Ki values and provides a clear measure of the drug's preference for the β1 receptor.
| Compound | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | β1/β2 Selectivity Ratio | Reference |
| This compound | 62 | 1890 | 255 | |
| Propranolol | 1.8 | 0.8 | ~1 |
Table 1: Comparison of β-Adrenergic Receptor Binding Affinities and Selectivity Ratios.
As the data indicates, this compound has a significantly higher affinity for the β1 receptor over the β2 receptor, with a selectivity ratio of 255. Propranolol, on the other hand, shows nearly equal and high affinity for both receptor subtypes.
Experimental Protocol: Radioligand Binding Assay
The determination of beta-receptor selectivity is typically performed using a competitive radioligand binding assay. This in vitro method measures the ability of a test compound (e.g., Landiolol or Propranolol) to displace a radioactively labeled ligand that is known to bind to the target receptors.
Key Components:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express either human β1 or β2-adrenergic receptors are commonly used.
-
Radioligand: A non-selective, high-affinity beta-receptor antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA), is typically used.
-
Test Compounds: this compound and Propranolol.
-
Assay Buffer: A buffered salt solution (e.g., HBSS) at physiological pH.
General Procedure:
-
Membrane Preparation: Membranes are prepared from the CHO-K1 cells expressing either the β1 or β2 receptor subtype.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand ([3H]-DHA) and varying concentrations of the unlabeled test compound (Landiolol or Propranolol).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways of Beta-Adrenergic Receptors
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade. The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
-
β1-Adrenergic Receptors: Predominantly found in the heart, their activation increases heart rate, contractility, and conduction velocity.
-
β2-Adrenergic Receptors: Primarily located in the smooth muscle of the bronchioles and blood vessels, their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.
Landiolol's selectivity for β1 receptors allows for targeted cardiac effects with minimal impact on the respiratory and vascular systems. Propranolol's non-selectivity results in the blockade of both β1 and β2 receptors, which can lead to bronchoconstriction and vasoconstriction as side effects.
Conclusion
The experimental data clearly demonstrates the superior β1-selectivity of this compound compared to the non-selective beta-blocker, Propranolol. This high selectivity translates to a more targeted pharmacological action on the heart, with a reduced potential for side effects associated with β2-receptor blockade. For researchers and drug development professionals, understanding these differences in receptor selectivity is paramount for the rational design and application of beta-adrenergic receptor modulators.
References
Efficacy of Landiolol Hydrochloride in septic shock models compared to standard vasopressor therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of landiolol hydrochloride versus standard vasopressor therapy in preclinical septic shock models. The data presented herein is collated from various experimental studies to offer a comprehensive overview of the current understanding of landiolol's efficacy and mechanisms of action in a controlled research setting.
Executive Summary
Sepsis and septic shock are characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. A hallmark of this condition is a hyperadrenergic state, often manifesting as persistent tachycardia, which is associated with poor outcomes. Standard therapy typically involves vasopressors, such as norepinephrine, to restore mean arterial pressure. This compound, an ultra-short-acting, highly β1-selective adrenergic antagonist, has emerged as a potential therapeutic agent to counteract the detrimental effects of excessive catecholamine stimulation. Preclinical studies in various animal models of septic shock have been instrumental in elucidating the hemodynamic and immunomodulatory effects of landiolol, providing a rationale for its investigation in clinical settings.
Comparative Efficacy Data
The following tables summarize key quantitative data from preclinical studies comparing landiolol to standard or no intervention in septic shock models.
Hemodynamic Parameters in a Canine Endotoxin Shock Model
| Parameter | Control (Norepinephrine + Fluids) | Landiolol + Norepinephrine + Fluids | Key Findings |
| Heart Rate (HR) | Significantly elevated post-LPS | Significantly lower than control | Landiolol effectively controlled tachycardia without compromising resuscitation efforts.[1] |
| Mean Arterial Pressure (MAP) | Restored to ~70 mmHg | Restored to ~70 mmHg | No significant difference in achieving MAP goals.[1] |
| Cardiac Output (CO) | Restored to >90% of baseline | Restored to >90% of baseline | Landiolol did not negatively impact cardiac output.[1] |
| Norepinephrine Requirement | No significant difference | No significant difference | Landiolol did not increase the need for vasopressors to maintain blood pressure.[1] |
| Cardiac Oxygen Consumption | Elevated | Significantly lower in the first 2 hours | Landiolol may improve myocardial efficiency by reducing oxygen demand.[1] |
Inflammatory and Organ Protection Markers in Rodent Sepsis Models
| Parameter | Sepsis Model (Control) | Sepsis Model + Landiolol | Key Findings |
| Serum TNF-α | Elevated | Decreased circulating levels | Landiolol exhibits anti-inflammatory properties.[2] |
| Serum IL-6 | Elevated | Decreased circulating levels | Suggests modulation of the systemic inflammatory response.[2] |
| High Mobility Group Box-1 (HMGB-1) | Elevated | Reduced levels | Attenuation of a key late-phase inflammatory mediator. |
| Histological Lung Damage | Significant damage | Reduced damage | Landiolol may offer protection against sepsis-induced acute lung injury.[2] |
| Cardiac Endothelin-1 Expression | Altered | Normalized expression | Indicates a cardioprotective effect at the molecular level.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of protocols used in key studies.
Canine Endotoxin-Induced Shock Model
-
Animal Model: Anesthetized dogs.[1]
-
Induction of Shock: Intravenous infusion of lipopolysaccharide (LPS) at a dose of 4 mg/kg.[1]
-
Intervention Groups:
-
Control Group (CT): Hemodynamic resuscitation with norepinephrine (NA) and Ringer's acetate solution (RiA) to restore mean arterial pressure (AP) and cardiac output (CO).[1]
-
β-Blockade Group (BB): Same resuscitation protocol as the control group, with the addition of a continuous intravenous infusion of landiolol (1-10 µg/kg/min) to target a heart rate below 140 bpm.[1]
-
-
Hemodynamic Monitoring: A computer-controlled drug infusion system was used to automatically titrate NA and RiA doses.[1] Parameters such as heart rate, MAP, CO, and cardiac contractility indices were continuously monitored.[1]
-
Duration: The resuscitation and monitoring period was 4 hours.[1]
Rat Cecal Ligation and Puncture (CLP) Sepsis Model
-
Animal Model: Male and female rats.[3]
-
Induction of Sepsis: Cecal ligation and puncture (CLP) surgery was performed to induce polymicrobial sepsis.[3]
-
Intervention Groups:
-
Pain Management: Buprenorphine (0.05 mg/kg) was administered before the surgical procedure.[3]
-
Primary Outcome: Assessment of sex-related differences in myocardial gene expression (transcriptomics) in response to sepsis and landiolol treatment.[3]
-
Key Finding: Landiolol administration led to the back-regulation of genes that were up- or down-regulated by sepsis, suggesting a restorative effect at the genomic level in the myocardium.[3]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. Low-Dose Landiolol Reduces Heart Rate and Cardiac Oxygen Consumption Without Compromising Initial Hemodynamic Resuscitation in a Canine Model of Endotoxin Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study into the reversal of septic shock with landiolol (beta blockade): STRESS-L Study protocol for a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of landiolol on sex-related transcriptomic changes in the myocardium during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Landiolol Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper disposal of Landiolol Hydrochloride. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.
This compound, a short-acting beta-blocker, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), proper disposal according to federal, state, and local regulations is mandatory.
Summary of Key Properties
For safe handling and disposal, it is important to be aware of the basic properties of this compound.
| Property | Information |
| Chemical Name | [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate hydrochloride |
| CAS Number | 144481-98-1[1] |
| Appearance | White to almost white powder or crystalline powder |
| Solubility | Very soluble in water |
| Hazard Classification | Not classified as a hazardous waste under federal regulations. May cause skin and eye irritation. |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound. It is imperative to consult and follow your institution's specific policies and local regulations.
Step 1: Assessment and Preparation
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling. The SDS contains vital information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Segregation: Ensure that this compound waste is segregated from other chemical waste streams at the point of generation.
Step 2: Containment and Labeling
-
Waste Container: Use a designated, leak-proof, and clearly labeled container for this compound waste. The container should be compatible with the physical form of the waste (solid or liquid).
-
Labeling: The container must be labeled with the words "Non-hazardous Pharmaceutical Waste" and the name "this compound."
Step 3: Disposal Path
As a non-hazardous pharmaceutical, this compound should not be disposed of down the drain or in regular trash.
-
Licensed Waste Contractor: Arrange for the collection and disposal of the waste through a licensed and reputable pharmaceutical waste contractor. These contractors are knowledgeable about the specific regulatory requirements for pharmaceutical disposal.
-
Incineration: The preferred method for the disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[2] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill: In some jurisdictions, disposal in a secure, permitted landfill may be an option. However, incineration is generally favored to prevent the potential for environmental release.
Step 4: Documentation
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of its disposal.
-
Waste Manifest: Obtain and retain a copy of the waste manifest or other documentation from the disposal contractor as proof of proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Regulatory Compliance
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) regulate the disposal of pharmaceutical waste. While this compound is not currently a DEA-controlled substance, regulations can change, and it is the responsibility of the generator to stay informed of the current rules. State and local regulations may be more stringent than federal requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific local requirements.
References
Essential Safety and Logistical Information for Handling Landiolol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Landiolol Hydrochloride is paramount. This document provides a procedural guide to minimize exposure risk and ensure proper disposal, adhering to safety protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves. | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes and eye irritation.[2] |
| Skin and Body Protection | Protective clothing, such as a lab coat. For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing is recommended. | To prevent skin contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. A self-contained breathing apparatus is recommended for spill cleanup. | To prevent inhalation of dust or aerosols, especially in poorly ventilated areas.[2][3] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Wash hands thoroughly after handling the substance.[1]
Storage:
-
Store in a tightly sealed container.
-
Keep the container in a dry, cool, and well-ventilated place.[2]
-
Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Evacuate personnel from the affected area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including a self-contained breathing apparatus.[1][3]
-
Prevent the substance from entering drains or water courses.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect and dispose of contaminated material in a suitable, closed container according to disposal protocols.[2]
First Aid:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
-
Do not flush down the toilet or drain unless specifically instructed to do so.
-
Remove the substance from its original container.
-
Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[6][7]
-
Place the mixture in a sealed container , such as a plastic bag or an empty tub with a lid, to prevent leakage.[7]
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal information on the original prescription label to protect privacy before disposing of the empty container.[6]
Quantitative Data
No specific occupational exposure limits for this compound were found in the reviewed safety data sheets.[2]
| Parameter | Value | Source |
| Molecular Formula | C25H40ClN3O8 | MedChemExpress SDS[1] |
| Molecular Weight | 546.05 g/mol | MedChemExpress SDS[1] |
Safe Handling and Disposal Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
